Datpt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H39ClN6O3 |
|---|---|
Molecular Weight |
495.1 g/mol |
IUPAC Name |
2-[2-[2-[[4-(4-tert-butylphenyl)-6-(oxolan-2-ylmethylamino)-1,3,5-triazin-2-yl]amino]ethoxy]ethoxy]ethylazanium chloride |
InChI |
InChI=1S/C24H38N6O3.ClH/c1-24(2,3)19-8-6-18(7-9-19)21-28-22(26-11-14-32-16-15-31-13-10-25)30-23(29-21)27-17-20-5-4-12-33-20;/h6-9,20H,4-5,10-17,25H2,1-3H3,(H2,26,27,28,29,30);1H |
InChI Key |
VKKLNYQJVSKJHM-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
DAPT: A Technical Guide to its Application in Notch Signaling Pathway Research
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Notch signaling pathway is a highly conserved cell-cell communication system crucial for regulating cell fate decisions, proliferation, differentiation, and apoptosis.[1] Its dysregulation is implicated in a multitude of developmental disorders and cancers.[1][2] N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester, commonly known as DAPT, is a potent, cell-permeable dipeptide that acts as a γ-secretase inhibitor.[3][4][5] By blocking the final proteolytic cleavage of the Notch receptor, DAPT effectively and indirectly inhibits the entire signaling cascade, making it an indispensable tool for elucidating the functional roles of Notch signaling in various biological systems.[3][6] This guide provides an in-depth overview of DAPT's mechanism of action, quantitative effects, and detailed experimental protocols for its use in research.
Mechanism of Action: DAPT as a γ-Secretase Inhibitor
The canonical Notch signaling pathway is activated when a ligand (e.g., Delta-like or Jagged) on one cell binds to a Notch receptor on an adjacent cell.[1][7] This interaction triggers two successive proteolytic cleavages. The first, S2 cleavage, is mediated by an ADAM family metalloprotease. The final and critical step, S3 cleavage, is performed by the γ-secretase complex, an intramembrane protease.[7] This S3 cleavage releases the Notch Intracellular Domain (NICD) from the cell membrane.[7][8] The liberated NICD then translocates to the nucleus, where it forms a transcriptional activation complex with CSL (CBF1/Su(H)/Lag-1, also known as RBPJ) and Mastermind-like (MAML) proteins.[7] This complex activates the transcription of downstream target genes, most notably those of the Hes (Hairy and enhancer of split) and Hey (Hairy/enhancer-of-split related with YRPW motif) families.[1][5]
DAPT exerts its inhibitory effect by specifically targeting the γ-secretase complex.[3][6] By preventing the S3 cleavage, DAPT blocks the release of NICD, thereby halting the nuclear translocation and subsequent activation of target gene transcription.[5][8][9]
References
- 1. Molecular Targeting of Notch Signaling Pathway by DAPT in Human Ovarian Cancer: Possible Anti Metastatic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | DAPT, a γ-Secretase Inhibitor, Suppresses Tumorigenesis, and Progression of Growth Hormone-Producing Adenomas by Targeting Notch Signaling [frontiersin.org]
- 3. DAPT (chemical) - Wikipedia [en.wikipedia.org]
- 4. Gamma-Secretase Inhibitor (DAPT), a potential therapeutic target drug, caused neurotoxicity in planarian regeneration by inhibiting Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. γ-Secretase Inhibitor, DAPT Inhibits Self-renewal and Stemness Maintenance of Ovarian Cancer Stem-like Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. Gamma Secretase Inhibitors as Potential Therapeutic Targets for Notch Signaling in Uterine Leiomyosarcoma [mdpi.com]
- 8. Notch pathway inhibitor DAPT accelerates in vitro proliferation and adipogenesis in infantile hemangioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
DAPT: A Technical Guide to its Application in Neurogenesis Research
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical guide on the use of N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester (DAPT), a potent γ-secretase inhibitor, as a fundamental tool for the investigation of neurogenesis. It covers the underlying molecular mechanisms, detailed experimental protocols, and quantitative analysis of its effects.
Introduction: DAPT and Neurogenesis
Neurogenesis, the process of generating new neurons, is critical for embryonic development and continues in specific regions of the adult brain, such as the subgranular zone of the hippocampus.[1][2] The study of adult hippocampal neurogenesis is increasingly implicated in cognitive functions like learning and memory, and its dysregulation is linked to various neurological diseases, including Alzheimer's disease.[1][2][3]
A key signaling pathway that governs cell fate decisions during neurogenesis is the Notch pathway.[4] Activation of Notch signaling typically maintains neural stem cells (NSCs) in an undifferentiated, proliferative state by preventing them from adopting a neuronal fate, a process known as lateral inhibition.[5] DAPT is a cell-permeable dipeptide that functions as a potent, reversible γ-secretase inhibitor.[6][7] By blocking γ-secretase, DAPT indirectly inhibits the Notch signaling pathway, making it an invaluable chemical tool to synchronously and efficiently induce neuronal differentiation from stem cell populations in both in vitro and in vivo models.[5][8] This guide details its mechanism, application, and the quantitative outcomes of its use.
Mechanism of Action: Inhibition of Notch Signaling
The canonical Notch signaling pathway is a contact-dependent signaling system crucial for cell-to-cell communication. The mechanism by which DAPT influences this pathway is precise and indirect.
-
Notch Receptor Activation: The process begins when a ligand (e.g., Delta or Jagged) on one cell binds to the Notch receptor on an adjacent cell.
-
Proteolytic Cleavages: This binding triggers two successive proteolytic cleavages of the Notch receptor. The second cleavage is performed by the γ-secretase complex, an intramembrane protease.[9]
-
NICD Translocation: The γ-secretase cleavage releases the Notch Intracellular Domain (NICD) into the cytoplasm.[4] The NICD then translocates to the nucleus.
-
Gene Transcription: In the nucleus, NICD binds to the transcription factor RBP-J, activating the transcription of downstream target genes, primarily of the Hes and Hey families. These genes encode transcriptional repressors that inhibit the expression of proneural genes (e.g., Ascl1, Neurogenin2), thereby suppressing neuronal differentiation.[7][10]
-
DAPT-Mediated Inhibition: DAPT specifically inhibits the proteolytic activity of the γ-secretase complex.[6][8] This blockage prevents the release of NICD, thereby halting the entire signaling cascade.[10] The suppression of proneural gene repressors allows for the expression of differentiation factors, ultimately promoting the neuronal fate.
Quantitative Effects of DAPT on Neurogenesis
Treatment with DAPT leads to measurable changes in gene expression and cell phenotype. The inhibition of Notch signaling robustly promotes the expression of proneural and neuronal markers while decreasing markers associated with stemness or alternative cell fates.
Table 1: Summary of Quantitative In Vitro DAPT Effects on Neuronal Markers
| Cell Type | DAPT Concentration | Duration | Marker | Change | Reference |
| hESC Derivatives | 10 µM | 18 Days | DCX (mRNA) | ~3.5-fold increase | [11] |
| hESC Derivatives | 10 µM | 18 Days | TUJ1 (mRNA) | ~3-fold increase | [11] |
| hESC Derivatives | 10 µM | 18 Days | MAP2 (mRNA) | ~2.5-fold increase | [11] |
| hESC Derivatives | 10 µM | 18 Days | NESTIN (mRNA) | No significant change | [11] |
| iPSC-derived NSCs | Not Specified | 4 Days | TuJ1 (% positive cells) | 15% (control) to 40% (DAPT) | [12] |
| Ovarian Cancer Stem-like Cells | 20 µg/mL (~46 µM) | 48 Hours | Hes1 (mRNA) | Significant decrease | [13] |
| Infantile Hemangioma Stem Cells | 40 µM | Not Specified | Hes1 (mRNA) | Significant decrease | [14] |
Experimental Protocols
Precise and reproducible protocols are essential for studying the effects of DAPT. The optimal concentration and duration of treatment are highly dependent on the cell type and experimental model.
General In Vitro Protocol (Cell Culture)
This protocol provides a framework for treating pluripotent stem cells or neural stem/progenitor cells in culture.
-
DAPT Stock Solution Preparation:
-
DAPT (MW: 432.5 g/mol ) is poorly soluble in water.[8] Dissolve DAPT in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10-50 mM).
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Plating:
-
Plate cells (e.g., iPSCs, NSCs) at a density appropriate for differentiation protocols.
-
Allow cells to adhere and stabilize for 24 hours before treatment.
-
-
DAPT Treatment:
-
Thaw a DAPT stock aliquot. Dilute it in pre-warmed culture medium to the final desired concentration. Typical final concentrations range from 1 µM to 40 µM.[7][14]
-
Crucial Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the DAPT-treated medium.
-
Replace the existing medium with the DAPT-containing medium or the vehicle control medium.
-
-
Incubation and Analysis:
-
Incubate cells for the desired period, which can range from 24 hours to several weeks, depending on the differentiation timeline.[10][11] Medium changes with fresh DAPT/vehicle should be performed as required by the specific cell protocol.
-
At the desired endpoint, harvest cells for analysis (e.g., qPCR, Western Blot, Immunocytochemistry).
-
General In Vivo Protocol (Rodent Model)
Administration in living organisms requires careful consideration of dosage, delivery route, and timing.
-
Animal Model: Use an appropriate animal model (e.g., neonatal rat model of stroke, adult zebrafish spinal cord injury).[9][15]
-
DAPT Preparation: For injection, DAPT may need to be dissolved in a vehicle suitable for in vivo use, such as a mixture of DMSO and saline.
-
Administration:
-
Tissue Collection and Analysis:
-
To label newly generated cells, co-administer a marker like Bromodeoxyuridine (BrdU).[16]
-
At the experimental endpoint, perfuse the animal and collect the brain or relevant tissue.
-
Analyze the tissue using immunohistochemistry for markers of neurogenesis (e.g., BrdU, DCX, NeuN) and Notch pathway activity.
-
Table 2: Examples of DAPT Concentrations and Durations in Research
| Model System | DAPT Concentration / Dose | Duration | Purpose | Reference |
| Zebrafish Embryos | 1-10 µM (in water) | 4 hours | Block Notch endoproteolysis | [5] |
| Ovarian Cancer Stem Cells | 1-20 µg/mL (~2.3-46 µM) | 24-72 hours | Inhibit self-renewal | [7] |
| Human iPSCs | 10 µM | 12-16 days | Induce neuronal differentiation | [10][17] |
| Neonatal Rat (Stroke Model) | 10 mg/kg (i.p.) | Single dose | Neuroprotection/Neurogenesis | [9] |
| Planarian Regeneration | 100 nM | 10 days | Study neurodevelopmental toxicology | [18] |
Considerations and Limitations
While DAPT is a powerful tool, researchers must be aware of its limitations to ensure proper interpretation of results.
-
Off-Target Effects: As a γ-secretase inhibitor, DAPT is not exclusively specific to the Notch receptor. It also blocks the processing of other γ-secretase substrates, including the Amyloid Precursor Protein (APP), E-cadherin, and ErbB4.[8] These off-target effects could influence experimental outcomes and should be considered in the analysis.
-
Toxicity: At high concentrations or with prolonged exposure, DAPT can induce cell death or other toxic side effects.[18][19] It is essential to perform dose-response experiments to identify an optimal concentration that maximizes Notch inhibition while minimizing cytotoxicity.
-
Specificity: DAPT inhibits all four Notch receptors, making it unsuitable for studies aiming to dissect the specific roles of individual receptors.[7]
Conclusion
DAPT is an indispensable tool for manipulating cell fate and studying neurogenesis. By providing a reliable method to inhibit Notch signaling, it allows researchers to probe the molecular machinery that controls the transition from neural stem cell to mature neuron.[5][11] When used with appropriate controls and an awareness of its potential off-target effects, DAPT can yield significant insights into developmental neurobiology, regenerative medicine, and the pathology of neurological disorders.
References
- 1. The role of adult hippocampal neurogenesis in brain health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hippocampal neurogenesis and pro‐neurogenic therapies for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The neurogenesis hypothesis: NA-831 for the treatment of Alzheimer’s disease | VJDementia [vjdementia.com]
- 4. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. DAPT (chemical) - Wikipedia [en.wikipedia.org]
- 7. γ-Secretase Inhibitor, DAPT Inhibits Self-renewal and Stemness Maintenance of Ovarian Cancer Stem-like Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. Acute Blockage of Notch Signaling by DAPT Induces Neuroprotection and Neurogenesis in the Neonatal Rat Brain After Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Targeting of Notch Signaling Pathway by DAPT in Human Ovarian Cancer: Possible Anti Metastatic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Notch pathway inhibitor DAPT accelerates in vitro proliferation and adipogenesis in infantile hemangioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Upregulation of neurogenesis and reduction in functional deficits following administration of DEtA/NONOate, a nitric oxide donor, after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Timely Inhibition of Notch Signaling by DAPT Promotes Cardiac Differentiation of Murine Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gamma-Secretase Inhibitor (DAPT), a potential therapeutic target drug, caused neurotoxicity in planarian regeneration by inhibiting Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties and Applications of DAPT
For Researchers, Scientists, and Drug Development Professionals
Introduction
DAPT, also known as N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester, is a potent, cell-permeable dipeptide that functions as a γ-secretase inhibitor.[1] It is a widely utilized small molecule in biomedical research, particularly in studies related to Alzheimer's disease and cancer, due to its ability to modulate the Notch signaling pathway and inhibit the production of amyloid-β (Aβ) peptides. This technical guide provides a comprehensive overview of the chemical properties of DAPT, its mechanism of action, and detailed protocols for its application in key experimental assays.
Chemical Properties of DAPT
DAPT is a synthetic compound with well-defined chemical and physical properties crucial for its use in experimental settings.
| Property | Value | Reference |
| IUPAC Name | tert-butyl (2S)-2-[[(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoyl]amino]-2-phenylacetate | N/A |
| Synonyms | GSI-IX, LY-374973, N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester | |
| CAS Number | 208255-80-5 | |
| Molecular Formula | C₂₃H₂₆F₂N₂O₄ | |
| Molecular Weight | 432.46 g/mol | |
| Appearance | White to off-white solid | N/A |
| Purity | ≥98% (by HPLC) | |
| SMILES | C--INVALID-LINK--C(=O)OC(C)(C)C">C@@HNC(=O)CC2=CC(=CC(=C2)F)F | N/A |
Solubility and Storage
Proper dissolution and storage of DAPT are critical for maintaining its stability and activity.
| Solvent | Solubility | Reference |
| DMSO | ≥21.62 mg/mL (≥50 mM) | |
| Ethanol | ≥16.36 mg/mL (with sonication) | |
| Aqueous Buffers | Sparingly soluble | N/A |
Storage and Stability:
-
Solid Form: Store at -20°C for up to 3 years.
-
In Solvent (DMSO): Store at -80°C for up to 1 year, and at -20°C for up to 1 month. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Mechanism of Action: Inhibition of γ-Secretase and the Notch Signaling Pathway
DAPT exerts its biological effects by inhibiting the activity of γ-secretase, a multi-protein complex embedded in the cell membrane. This inhibition has significant downstream consequences, most notably on the processing of the Amyloid Precursor Protein (APP) and the Notch receptor.
Inhibition of Amyloid-β Production
In the context of Alzheimer's disease, the sequential cleavage of APP by β-secretase and γ-secretase leads to the formation of amyloid-β peptides, which can aggregate to form plaques in the brain. DAPT, by inhibiting γ-secretase, blocks the final cleavage step of APP, thereby reducing the production of Aβ peptides, including the neurotoxic Aβ42 isoform.
Inhibition of Notch Signaling
The Notch signaling pathway is a highly conserved cell-cell communication system crucial for embryonic development, tissue homeostasis, and cell fate determination. The activation of this pathway relies on the cleavage of the Notch receptor by γ-secretase, which releases the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus and acts as a transcriptional co-activator for target genes, such as those in the HES and HEY families. DAPT's inhibition of γ-secretase prevents the release of NICD, thereby blocking the downstream signaling cascade.
Quantitative Data
The inhibitory potency of DAPT has been quantified in various cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Assay | Cell Line/System | IC50 Value | Reference |
| Aβ Production | HEK 293 cells | 20 nM | |
| Total Aβ Production | Human primary neuronal cultures | 115 nM | |
| Aβ42 Production | Human primary neuronal cultures | 200 nM | |
| Cell Proliferation | SK-MES-1 cells | 11.3 µM |
Experimental Protocols
Detailed methodologies for key experiments involving DAPT are provided below.
General Experimental Workflow
Preparation of DAPT Stock Solution
-
Reconstitution: To prepare a 10 mM stock solution, dissolve 5 mg of DAPT (MW: 432.46 g/mol ) in 1.156 mL of anhydrous DMSO.
-
Solubilization: If precipitation is observed, warm the solution to 37°C for 2-5 minutes and vortex to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Cell Viability Assessment (MTT Assay)
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
DAPT Treatment: Prepare serial dilutions of DAPT in fresh culture medium. The final DMSO concentration should typically be below 0.5% to avoid solvent toxicity. Replace the old medium with the DAPT-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest DAPT concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blotting for Notch1 and Cleaved Notch1 (NICD)
This protocol provides a general framework for detecting changes in Notch signaling following DAPT treatment.
-
Cell Lysis: After DAPT treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Notch1 or cleaved Notch1 (NICD) overnight at 4°C with gentle agitation. Recommended antibodies and dilutions include:
-
Cleaved Notch1 (Val1744) (D3B8) Rabbit mAb #4147 from Cell Signaling Technology.
-
Notch1 (D6F11) XP® Rabbit mAb #4380 from Cell Signaling Technology.
-
Notch-1 Antibody (NBP1-78292) from Novus Biologicals, used at 2 µg/ml for Western Blot.
-
Notch1 polyclonal antibody (10062-2-AP) from Proteintech, used at a dilution of 1:2000.
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at the recommended dilution for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
Quantification of Amyloid-β42 by ELISA
This protocol outlines the steps for measuring Aβ42 levels in cell culture supernatants or other biological fluids using a sandwich ELISA kit.
-
Kit and Sample Preparation: Use a commercially available human Amyloid Beta 42 ELISA kit (e.g., ab289832 from Abcam or similar kits from other suppliers). Prepare standards, samples, and reagents according to the kit's specific instructions. Samples may require dilution with the provided sample diluent.
-
Coating and Incubation: Add standards and samples to the wells of the antibody-pre-coated microplate and incubate for the time specified in the kit protocol (typically 1.5-2 hours at 37°C).
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound substances.
-
Detection Antibody: Add the biotin-conjugated detection antibody to each well and incubate (e.g., 1 hour at 37°C).
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add the HRP-streptavidin conjugate to each well and incubate (e.g., 30 minutes at 37°C).
-
Washing: Repeat the washing step.
-
Substrate Development: Add the TMB substrate to each well, leading to the development of a color signal in proportion to the amount of Aβ42. Incubate for a specified time (e.g., 15-30 minutes) at 37°C in the dark.
-
Stopping the Reaction: Add the stop solution to each well to terminate the color development.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of Aβ42 in the unknown samples.
Conclusion
DAPT is an invaluable tool for researchers investigating the roles of γ-secretase, the Notch signaling pathway, and amyloid-β production in health and disease. Its well-characterized chemical properties and mechanism of action, coupled with established experimental protocols, enable its effective use in a wide range of in vitro and in vivo studies. This guide provides a solid foundation for the successful application of DAPT in research and drug development endeavors.
References
The Impact of DAPT on Amyloid-Beta Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester, commonly known as DAPT, is a potent, cell-permeable dipeptide analogue that functions as a γ-secretase inhibitor.[1] As a pivotal tool in Alzheimer's disease research, DAPT's primary mechanism of action involves the direct inhibition of γ-secretase, a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP). This inhibition effectively reduces the production of amyloid-beta (Aβ) peptides, the primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease. This technical guide provides an in-depth overview of DAPT's effects on Aβ production, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Mechanism of Action: Inhibition of γ-Secretase
The production of Aβ peptides is the result of sequential cleavage of APP by β-secretase and γ-secretase. DAPT specifically targets the latter, a multi-subunit protease complex. By binding to the γ-secretase complex, DAPT blocks its proteolytic activity, thereby preventing the cleavage of the APP C-terminal fragments (CTFs) into Aβ peptides, primarily Aβ40 and the more aggregation-prone Aβ42.[1]
Quantitative Impact of DAPT on Amyloid-Beta Production
The inhibitory effect of DAPT on Aβ production is dose-dependent. The half-maximal inhibitory concentration (IC50) varies depending on the cell type and the specific Aβ species being measured.
| Cell Line/System | Target | IC50 | Reference |
| HEK293 cells | γ-secretase activity | 20 nM | [1] |
| Human Primary Neurons | Total Aβ | 115 nM | [1] |
| Human Primary Neurons | Aβ42 | 200 nM | [1] |
| Cell-based assay | Total Aβ | 0.12 µM | [1] |
| Cell-based assay | Aβ42 | 0.2 µM | [1] |
Interestingly, some studies have reported a biphasic dose-response curve for Aβ40 production in SH-SY5Y cells, where low concentrations of DAPT can lead to a slight increase in Aβ40 before a dose-dependent inhibition is observed.
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.
Amyloid Precursor Protein (APP) Processing Pathway
Caption: Sequential cleavage of APP by secretases in the amyloidogenic and non-amyloidogenic pathways.
Mechanism of DAPT Inhibition
Caption: DAPT directly inhibits the γ-secretase complex, preventing the cleavage of C99 into Aβ.
Experimental Workflow for Aβ Measurement
Caption: A typical workflow for assessing DAPT's impact on Aβ production in cell culture.
Experimental Protocols
Cell Culture and DAPT Treatment (SH-SY5Y Cells)
-
Cell Seeding: Plate human neuroblastoma SH-SY5Y cells in a 6-well plate at a density that allows for 70-80% confluency at the time of treatment.
-
DAPT Preparation: Prepare a stock solution of DAPT in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a range from 10 nM to 10 µM). A vehicle control with DMSO alone should be included.
-
Treatment: Remove the existing medium from the cells and replace it with the DAPT-containing or vehicle control medium.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
Sample Collection and Preparation
Conditioned Media for ELISA:
-
After the incubation period, carefully collect the conditioned medium from each well.
-
Centrifuge the media at 1,000 x g for 5 minutes to pellet any detached cells or debris.
-
Transfer the supernatant to a new tube and store at -80°C until analysis.
Cell Lysate for Western Blot:
-
Wash the cells remaining in the wells twice with ice-cold PBS.
-
Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA or similar protein assay. Store at -80°C.
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ40 and Aβ42
-
Plate Coating: Use a commercial ELISA kit with plates pre-coated with a capture antibody specific for either Aβ40 or Aβ42.
-
Standard Curve: Prepare a standard curve using the provided synthetic Aβ40 or Aβ42 peptides.
-
Sample Incubation: Add the conditioned media samples and standards to the wells and incubate according to the manufacturer's instructions (typically 2 hours at room temperature or overnight at 4°C).
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate and add a TMB substrate solution. Incubate in the dark until a color change is observed.
-
Stop Solution: Add a stop solution to halt the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the concentrations of Aβ40 and Aβ42 in the samples by comparing their absorbance to the standard curve.
Western Blot for APP C-Terminal Fragments (CTFs)
-
Sample Preparation: Mix the cell lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel (e.g., 10-20% Tris-Tricine gel for better resolution of small fragments). Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes the C-terminus of APP (e.g., anti-APP-CTF antibody) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the APP-CTF bands to a loading control (e.g., β-actin or GAPDH).
Conclusion
DAPT serves as an indispensable research tool for investigating the amyloid cascade hypothesis of Alzheimer's disease. Its potent and specific inhibition of γ-secretase allows for the controlled modulation of Aβ production in a variety of in vitro and in vivo models. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to elucidate the intricate mechanisms of Aβ generation and to screen for novel therapeutic agents targeting γ-secretase.
References
Foundational Research on DAPT in Cancer Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[N-(3,5-difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester, commonly known as DAPT, is a potent, cell-permeable dipeptide that functions as a γ-secretase inhibitor.[1] In the realm of cancer biology, DAPT has garnered significant attention for its ability to indirectly inhibit the Notch signaling pathway, a critical regulator of cell proliferation, differentiation, apoptosis, and stem cell maintenance.[2][3] Dysregulation of the Notch pathway is implicated in the pathogenesis of numerous malignancies, making it a compelling target for therapeutic intervention.[1][4] This technical guide provides an in-depth overview of the foundational research on DAPT's role in cancer biology, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Mechanism of Action: Inhibition of Notch Signaling
The canonical Notch signaling cascade is initiated upon the binding of a Notch ligand (e.g., Delta-like or Jagged) to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor. The final and critical cleavage is mediated by the γ-secretase complex, which releases the Notch intracellular domain (NICD).[1] The liberated NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Suppressor of Hairless/Lag-1) and the coactivator Mastermind-like (MAML), leading to the transcriptional activation of downstream target genes, such as those in the Hes (Hairy and enhancer of split) and Hey (Hairy/enhancer-of-split related with YRPW motif) families.[1]
DAPT exerts its anti-cancer effects by inhibiting the enzymatic activity of the γ-secretase complex.[2] This blockade prevents the cleavage of the Notch receptor and the subsequent release of NICD.[1] As a result, the downstream signaling cascade is abrogated, leading to the downregulation of Notch target genes that are often involved in promoting cancer cell survival, proliferation, and metastasis.[1][5]
Quantitative Effects of DAPT on Cancer Cells
The efficacy of DAPT in inhibiting cancer cell growth and survival has been quantified in numerous studies across various cancer types. The following tables summarize key findings.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| OVCAR-3 | Ovarian Cancer | IC50 (48h) | 160 ± 1 nM | [5] |
| GH3 | Pituitary Adenoma | Cell Viability (100 nM DAPT, 24h) | 83.4 ± 7.6% | [6][7] |
| GH3 | Pituitary Adenoma | Cell Viability (100 nM DAPT, 48h) | 63.5 ± 5.3% | [6][7] |
| GH3 | Pituitary Adenoma | Cell Viability (100 nM DAPT, 72h) | 59.4 ± 4.7% | [6][7] |
| Primary GHoma | Pituitary Adenoma | Cell Viability (100 nM DAPT, 24h) | 78 ± 7.1% | [6][7] |
| Primary GHoma | Pituitary Adenoma | Cell Viability (100 nM DAPT, 48h) | 67 ± 6.3% | [6][7] |
| Primary GHoma | Pituitary Adenoma | Cell Viability (100 nM DAPT, 72h) | 53 ± 4.7% | [6][7] |
Table 1: Cytotoxicity and Proliferation Inhibition by DAPT.
| Cell Line | Cancer Type | Treatment | Effect on Gene/Protein Expression | Reference |
| OVCAR-3 | Ovarian Cancer | DAPT (48h) | Significant decrease in Hes-1 mRNA levels | [5] |
| OVCAR-3 | Ovarian Cancer | DAPT | Reduction in MMP-2 and MMP-9 activity | [5] |
| HO8910 & SKOV3 | Ovarian Cancer | DAPT | Dose-dependent decrease in Oct4 and Sox2 mRNA | [1] |
| HO8910 & SKOV3 | Ovarian Cancer | DAPT | Reduction in NICD and HES1 protein expression | [1] |
| GH3 | Pituitary Adenoma | DAPT | Downregulation of Notch2/DLL3 signaling | [6][7] |
Table 2: DAPT's Impact on Gene and Protein Expression.
Key Experimental Protocols
The following sections detail the methodologies for key experiments commonly used to investigate the effects of DAPT in cancer biology.
Cell Proliferation (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
References
- 1. γ-Secretase Inhibitor, DAPT Inhibits Self-renewal and Stemness Maintenance of Ovarian Cancer Stem-like Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Targeting Notch signalling pathway of cancer stem cells - Venkatesh - Stem Cell Investigation [sci.amegroups.org]
- 4. Notch pathway inhibitor DAPT accelerates in vitro proliferation and adipogenesis in infantile hemangioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Targeting of Notch Signaling Pathway by DAPT in Human Ovarian Cancer: Possible Anti Metastatic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | DAPT, a γ-Secretase Inhibitor, Suppresses Tumorigenesis, and Progression of Growth Hormone-Producing Adenomas by Targeting Notch Signaling [frontiersin.org]
- 7. DAPT, a γ-Secretase Inhibitor, Suppresses Tumorigenesis, and Progression of Growth Hormone-Producing Adenomas by Targeting Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]
DAPT (γ-Secretase Inhibitor IX): A Technical Guide on its Role in Alzheimer's Disease Pathology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. The amyloid cascade hypothesis posits that the production and aggregation of Aβ peptides, particularly the 42-amino acid form (Aβ42), is the central initiating event in AD pathology. Aβ is generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. Consequently, the inhibition of these secretases has been a primary therapeutic strategy. DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester) is a potent, cell-permeable dipeptide that acts as a γ-secretase inhibitor. It has been instrumental as a research tool to elucidate the function of γ-secretase and its role in AD pathogenesis. This document provides a comprehensive technical overview of DAPT, its mechanism of action, its connection to AD pathology, quantitative data on its activity, and detailed experimental protocols.
Mechanism of Action: Inhibition of γ-Secretase
The γ-secretase complex is an intramembrane aspartyl protease responsible for cleaving multiple type-I transmembrane proteins. It is composed of four core protein subunits:
-
Presenilin (PSEN1 or PSEN2): The catalytic subunit containing the active site aspartate residues.
-
Nicastrin (NCT): A large glycoprotein (B1211001) that functions as a receptor for substrate recruitment.
-
Anterior pharynx-defective 1 (APH-1): A scaffold protein involved in complex assembly and stability.
-
Presenilin enhancer 2 (PEN-2): A small protein required for the endoproteolysis and activation of Presenilin.
DAPT exerts its inhibitory effect by directly targeting the γ-secretase complex. Molecular dynamics simulations and cryo-electron microscopy have suggested that DAPT binds at or near the presenilin active site.[1] This interaction is thought to modify the protonation state of the catalytic aspartic acids, thereby preventing the enzyme from achieving its active conformation and blocking the proteolytic cleavage of its substrates.[1]
Connection to Alzheimer's Disease Pathology
DAPT's relevance to Alzheimer's disease stems from its potent inhibition of Aβ production. However, its lack of substrate specificity, most notably its effect on the Notch signaling pathway, highlights the complexities of targeting γ-secretase for therapeutic purposes.
Inhibition of Amyloid-Beta (Aβ) Production
According to the amyloid hypothesis, the cleavage of APP by β-secretase generates a membrane-bound C-terminal fragment (C99 or β-CTF).[2] The γ-secretase complex then cleaves C99 at multiple sites within its transmembrane domain to release Aβ peptides of varying lengths (e.g., Aβ38, Aβ40, Aβ42) and the APP intracellular domain (AICD).[2] The longer Aβ42 form is more hydrophobic and prone to aggregation, initiating the formation of oligomers, fibrils, and eventually the characteristic amyloid plaques seen in AD brains.[3]
DAPT effectively blocks this final cleavage step, leading to an accumulation of APP C-terminal fragments and a significant reduction in the production of all Aβ species.[4] This mechanism has made DAPT an invaluable tool for studying the consequences of reduced Aβ production in various experimental models.
Caption: DAPT inhibits γ-secretase, preventing the cleavage of C99 and reducing Aβ production.
Inhibition of Notch Signaling
The Notch signaling pathway is a highly conserved cell-cell communication system crucial for embryonic development, tissue homeostasis, and cell fate determination. The Notch receptor is another key substrate for γ-secretase. Upon ligand binding, the receptor undergoes a conformational change that allows for its cleavage by γ-secretase. This releases the Notch Intracellular Domain (NICD), which translocates to the nucleus and acts as a transcriptional co-activator for target genes (e.g., Hes family).[5][6]
By inhibiting γ-secretase, DAPT also blocks the release of NICD, thereby inhibiting the entire Notch signaling cascade.[4][7][8] This has been shown to cause severe neurogenic phenotypes in developing organisms like zebrafish and raises significant concerns about the use of broad-spectrum γ-secretase inhibitors as a long-term therapy for AD, as it can interfere with normal cellular functions.[4]
Caption: DAPT blocks γ-secretase, preventing NICD release and inhibiting Notch signaling.
Quantitative Data on DAPT Activity
The inhibitory potency of DAPT has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC50) varies depending on the cell type and the specific Aβ species being measured.
| Experimental System | Target | IC50 Value | Reference |
| HEK 293 Cells | Total Aβ | 20 nM | [9] |
| Human Primary Neurons | Total Aβ | 115 nM | [7][10] |
| Human Primary Neurons | Aβ42 | 200 nM | [7][10] |
| Rat Neuronal Membranes | N-Cadherin Cleavage | ~30 nM | [11] |
| Rat Neuronal Membranes | APP Cleavage (AICD) | >100 nM | [11] |
Table 1: In Vitro Inhibitory Potency of DAPT
In vivo studies have demonstrated DAPT's ability to cross the blood-brain barrier and reduce Aβ levels in the central nervous system.
| Animal Model | Administration | Dose | Effect | Reference |
| PDAPP Transgenic Mice | Oral (p.o.) | 100 mg/kg | ~50% reduction in cortical total Aβ and Aβ42 | [9] |
| Rats | Oral (p.o.) | 40 mg/kg | Suppressed LPS-induced γ-secretase activity | [9] |
| Wild-Type Mice | N/A | N/A | Reduced density of dendritic spines (APP-dependent) | [12] |
Table 2: In Vivo Effects of DAPT on Aβ Levels and Neuronal Morphology
Detailed Experimental Protocols
The following protocols are generalized methodologies for key experiments involving DAPT. Researchers should optimize conditions for their specific experimental setup.
In Vitro γ-Secretase Activity Assay
-
Objective: To determine the IC50 of DAPT for Aβ production in a cell-free system.
-
Materials:
-
HEK293 cells overexpressing human APP.
-
DAPT stock solution (e.g., 10 mM in DMSO).
-
Lysis buffer (e.g., dodecylmaltoside-based).
-
Aβ ELISA kit (specific for total Aβ or Aβ42).
-
-
Methodology:
-
Membrane Preparation: Culture and harvest HEK293-APP cells. Lyse the cells and prepare a membrane fraction through ultracentrifugation.
-
DAPT Dilution: Prepare a serial dilution of DAPT in assay buffer, with a final DMSO concentration kept constant (e.g., 0.1%).[9] Include a vehicle control (DMSO only).
-
Incubation: Add the membrane preparation to the wells containing the DAPT dilutions. Incubate at 37°C for a defined period (e.g., 2-4 hours) to allow for enzymatic activity.
-
Aβ Quantification: Stop the reaction and measure the concentration of Aβ in each well using a sandwich ELISA specific for total Aβ or Aβ42.[9]
-
Data Analysis: Plot the percentage of Aβ inhibition against the logarithm of the DAPT concentration. Fit the data to a dose-response curve to calculate the IC50 value.
-
In Vivo DAPT Administration in a Transgenic Mouse Model
-
Objective: To assess the effect of orally administered DAPT on brain Aβ levels in an AD mouse model (e.g., Tg2576 or PDAPP mice).
-
Materials:
-
Transgenic AD mice and wild-type littermate controls.
-
DAPT.
-
Vehicle for oral administration (e.g., corn oil).
-
Brain homogenization buffer.
-
Aβ ELISA kits.
-
-
Methodology:
-
Animal Grouping: Randomly assign mice to treatment groups (e.g., vehicle control, DAPT low dose, DAPT high dose).
-
DAPT Formulation: Prepare a suspension of DAPT in the chosen vehicle.
-
Administration: Administer DAPT or vehicle to the mice via oral gavage (p.o.) daily for a predetermined study duration (e.g., 1-4 weeks).[9]
-
Tissue Collection: At the end of the study, anesthetize the mice and collect brains and/or cerebrospinal fluid (CSF).
-
Brain Homogenization: For brain Aβ analysis, homogenize one hemisphere in a suitable buffer to extract soluble and insoluble Aβ fractions.
-
Aβ Quantification: Measure Aβ40 and Aβ42 levels in the brain homogenates and/or CSF using specific ELISAs.
-
Data Analysis: Compare Aβ levels between the DAPT-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA or t-test).
-
Caption: A typical workflow for evaluating the in vivo efficacy of DAPT in an AD mouse model.
Conclusion and Future Directions
DAPT has been a cornerstone research compound for understanding the biological roles of γ-secretase and for validating it as a target in Alzheimer's disease. Its ability to potently inhibit the production of Aβ peptides in both in vitro and in vivo models has provided crucial support for the amyloid cascade hypothesis.
However, the therapeutic development of DAPT and other potent γ-secretase inhibitors (GSIs) has been halted due to significant mechanism-based toxicities, primarily arising from the inhibition of Notch signaling.[4] Clinical trials with other GSIs revealed adverse effects that underscored the challenge of targeting an enzyme with multiple, physiologically critical substrates.
This has led the field to shift focus from GSIs to γ-secretase modulators (GSMs) . Unlike inhibitors, GSMs do not block the enzyme's activity but rather allosterically modify it to favor cleavage of APP at sites that produce shorter, non-amyloidogenic Aβ peptides (like Aβ38) at the expense of Aβ42.[13] This approach holds the promise of reducing the pathogenic Aβ species without disrupting the essential processing of other substrates like Notch, thus offering a potentially safer therapeutic window. While DAPT itself is not a clinical candidate, its legacy lies in the foundational knowledge it helped build, which continues to guide the development of more refined and specific therapeutic strategies for Alzheimer's disease.
References
- 1. Toward the Characterization of DAPT Interactions with γ-Secretase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DAPT Attenuates Cadmium-Induced Toxicity in Mice by Inhibiting Inflammation and the Notch/HES-1 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A γ-secretase inhibitor blocks Notch signaling in vivo and causes a severe neurogenic phenotype in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Notch signaling inhibitor DAPT provides protection against acute craniocerebral injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Notch signaling inhibitor DAPT provides protection against acute craniocerebral injury | PLOS One [journals.plos.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. stemcell.com [stemcell.com]
- 9. selleckchem.com [selleckchem.com]
- 10. DAPT [neuromics.com]
- 11. Inhibitors of γ-secretase stabilize the complex and differentially affect processing of amyloid precursor protein and other substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. γ-Secretase Inhibition Reduces Spine Density In Vivo via an Amyloid Precursor Protein-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Technical Guide to the Preliminary Studies of DAPT in Developmental Biology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester (DAPT), a potent small molecule inhibitor, and its foundational role in developmental biology research. DAPT's utility stems from its specific mechanism of action, which allows for the controlled manipulation of a critical signaling pathway that governs cell fate decisions during embryonic development.
Core Mechanism of Action: Inhibition of Notch Signaling
DAPT is a cell-permeable dipeptide that functions as a γ-secretase inhibitor.[1][2] The γ-secretase complex is a multi-protein enzyme crucial for the proteolytic processing of several transmembrane proteins, most notably the Notch receptor.[3] By inhibiting γ-secretase, DAPT indirectly and effectively blocks the Notch signaling pathway.[3][4]
The process is as follows:
-
A Notch ligand (e.g., Delta, Jagged) on a signaling cell binds to the Notch receptor on a receiving cell.
-
This binding induces two successive proteolytic cleavages of the Notch receptor.
-
The second cleavage is mediated by the γ-secretase complex.
-
This cleavage releases the Notch Intracellular Domain (NICD) into the cytoplasm.[4][5]
-
The NICD then translocates to the nucleus, where it binds to the transcription factor CSL (CBF1/Su(H)/Lag-1), converting it from a repressor to an activator of target gene expression.
-
Key downstream targets, such as genes in the Hairy/Enhancer of Split (Hes) and Hes-related (Hey) families, are transcribed, which in turn regulate cellular differentiation, proliferation, and apoptosis.[1][4]
DAPT blocks the γ-secretase-mediated cleavage, preventing the release of NICD.[1][4] This abrogates the entire downstream signaling cascade, making DAPT an invaluable tool for studying the consequences of Notch pathway loss-of-function in various developmental contexts.
Applications and Quantitative Effects in Developmental Models
DAPT has been instrumental in elucidating the role of Notch signaling in numerous developmental processes. Its effects are often dose-dependent and context-specific.
Notch signaling classically maintains neural stem and progenitor cells in an undifferentiated state. Inhibition of this pathway by DAPT consequently promotes neuronal differentiation.
-
Stem Cells: In murine embryonic stem (ES) cells, DAPT treatment enhances neuronal differentiation.[6] Similarly, it promotes the differentiation of neurons from human and mouse ES cells.[3]
-
In Vivo Models: In neonatal rat models of stroke, acute administration of DAPT not only provides neuroprotection but also promotes neurogenesis and angiogenesis, aiding in functional recovery.[7][8]
Somitogenesis, the sequential formation of somites from the presomitic mesoderm (PSM), is a classic model of developmental timing regulated by a "segmentation clock." Notch signaling is a core component of this clock.
-
Zebrafish: Treating zebrafish embryos with DAPT disrupts the synchronized oscillations of clock genes like her1 and deltaC in the PSM.[9] This leads to severe defects in somite boundary formation.[9][10]
-
Mouse: In cultured mouse half-embryos, DAPT abolishes all cyclic gene expression in the PSM and halts somite formation, demonstrating that Notch activity is critical for both the oscillator and the subsequent segmentation.[11]
-
Amphioxus: DAPT treatment in amphioxus embryos reduces the expression of Notch pathway genes Delta and Hairy-b, indicating an essential role for the pathway in rostral somite formation.[12]
DAPT has been employed in directed differentiation protocols to generate specific cell lineages from pluripotent stem cells.
-
Cardiac Differentiation: The timing of Notch inhibition is critical. A timed, late-stage treatment with DAPT can promote the differentiation of mesodermal cells into mature cardiomyocytes from murine pluripotent stem cells.[13] However, continuous DAPT treatment from the start favors a neural fate.[13]
-
Pancreatic Differentiation: DAPT is a key component in multi-step protocols to guide human pluripotent stem cells toward a pancreatic fate, ultimately promoting the generation of insulin-producing cells.[3][14] Notch signaling must be inhibited to allow progenitor cells to exit their multipotent state and commit to an endocrine lineage.[14][15]
| Model System | Developmental Process | Concentration(s) Used | Observed Effect | Citation(s) |
| Infantile Hemangioma Stem Cells | Adipogenesis / Proliferation | 10 - 60 µM (40 µM optimal) | Promoted proliferation and adipogenesis. | [4][16] |
| Human Hair Follicle Stem Cells | Proliferation / Differentiation | 20 µM | Promoted proliferation, inhibited differentiation. | [17] |
| Ovarian Cancer Stem-like Cells | Self-renewal | 2 µg/mL, 5 µg/mL | Inhibited sphere formation and downregulated stemness markers. | [1] |
| Human Placental MSCs | Neuronal Differentiation | 10 µM, 20 µM | Upregulated neuronal gene expression. | [18] |
| Zebrafish Embryos | Somitogenesis / Neurogenesis | 100 µM (immersion) | Disrupted somite boundaries and caused neurogenic phenotypes. | [9][10] |
| Amphioxus Embryos | Somitogenesis | 100 µM (immersion) | Reduced expression of somite formation genes. | [12] |
| Mouse Embryo Culture | Somitogenesis | 100 µM | Abolished cyclic gene expression and somite formation. | [11] |
| Model System | Target Gene/Protein | DAPT Concentration | Result | Citation(s) |
| Ovarian Cancer Stem-like Cells | NICD, HES1 | 2 µg/mL, 5 µg/mL | ▼ Downregulated | [1] |
| Infantile Hemangioma Stem Cells | PPARγ, C/EBPα | 40 µM | ▲ Upregulated | [16] |
| Human Hair Follicle Stem Cells | Hes1, p21 | 20 µM | ▼ Downregulated | [17] |
| Human Hair Follicle Stem Cells | Wnt10b | 20 µM | ▲ Upregulated | [17] |
| Zebrafish Embryos | her4 (Notch target) | 100 µM | ▼ Downregulated | [9] |
| Murine iPSCs | Notch1 | Not Specified | ▼ Downregulated | [13] |
| Human Placental MSCs | Nestin, βIII-tubulin | 10 µM, 20 µM | ▲ Upregulated | [18] |
Experimental Protocols
The following are generalized protocols for the application of DAPT in common experimental setups. Researchers should optimize concentrations and timing for their specific model system and biological question.
This protocol is applicable to pluripotent stem cells, cancer cell lines, or other primary cells grown in monolayers or as spheroids.
-
Preparation:
-
Prepare a stock solution of DAPT (e.g., 10-50 mM) in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.
-
Culture cells to the desired confluency or developmental stage (e.g., embryoid body formation) in appropriate media.
-
-
Treatment:
-
On the day of the experiment, dilute the DAPT stock solution in fresh culture medium to achieve the desired final concentrations (e.g., 1 µM to 50 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO (typically <0.1%).
-
Remove the old medium from the cells and replace it with the DAPT-containing medium or the vehicle control medium.
-
-
Incubation:
-
Incubate the cells for the desired duration (e.g., 24 hours for signaling studies, several days for differentiation assays). The medium may need to be changed daily depending on the experiment's length.
-
-
Analysis:
-
Harvest cells for downstream analysis, such as:
-
RT-qPCR: To analyze the expression of Notch target genes (e.g., HES1) and markers of differentiation.
-
Western Blot: To assess the reduction in NICD protein levels.
-
Immunocytochemistry: To visualize changes in protein expression and cellular morphology.
-
Functional Assays: To measure proliferation (e.g., CCK-8 assay) or differentiation efficiency (e.g., flow cytometry for cell-specific markers).[4][16]
-
-
This protocol is adapted from studies on somitogenesis.[9][10]
-
Preparation:
-
Collect zebrafish embryos post-fertilization and raise them in standard embryo medium at 28.5°C.[19]
-
Prepare a 100 mM DAPT stock solution in DMSO.
-
Prepare the treatment solution by diluting the stock to a final concentration of 100 µM in embryo medium. Prepare a corresponding vehicle control with DMSO.
-
-
Treatment:
-
At the desired developmental stage (e.g., 3 hours post-fertilization or the 5-somite stage), manually dechorionate the embryos.
-
Transfer groups of embryos (e.g., 15-20 per group) into petri dishes containing either the 100 µM DAPT solution or the vehicle control.[20]
-
-
Incubation:
-
Incubate the embryos at 28.5°C for the desired duration. The treatment can be continuous until the point of analysis.
-
-
Analysis:
-
At selected time points, fix the embryos in 4% paraformaldehyde (PFA).
-
Analyze via whole-mount in situ hybridization (ISH) to visualize the expression patterns of Notch target genes (her4), segmentation clock genes (her1, deltaC), or tissue-specific markers (myoD).[10]
-
Live imaging or staining for morphology can be used to assess somite boundary formation and other developmental phenotypes.
-
Logical Relationship of DAPT Action
The inhibitory action of DAPT can be visualized as a simple logical cascade, highlighting its role as an upstream inhibitor that produces downstream biological effects characteristic of Notch signaling loss.
Conclusion
DAPT has proven to be an indispensable pharmacological tool in developmental biology. By providing a reliable method to inhibit the Notch signaling pathway, it has allowed researchers to dissect the pathway's role in cell fate specification, tissue patterning, and morphogenesis across a wide range of species and developmental contexts. The preliminary studies summarized here have laid the groundwork for its use in more complex models, including disease and regenerative medicine, particularly in protocols for the directed differentiation of stem cells into therapeutically relevant cell types. Future work will continue to refine its application and explore the full spectrum of γ-secretase-dependent signaling in development and disease.
References
- 1. γ-Secretase Inhibitor, DAPT Inhibits Self-renewal and Stemness Maintenance of Ovarian Cancer Stem-like Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DAPT (chemical) - Wikipedia [en.wikipedia.org]
- 3. stemcell.com [stemcell.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Notch signaling inhibitor DAPT provides protection against acute craniocerebral injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The notch response inhibitor DAPT enhances neuronal differentiation in embryonic stem cell-derived embryoid bodies independently of sonic hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute Blockage of Notch Signaling by DAPT Induces Neuroprotection and Neurogenesis in the Neonatal Rat Brain After Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Notch Signalling Synchronizes the Zebrafish Segmentation Clock but Is Not Needed To Create Somite Boundaries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A γ-secretase inhibitor blocks Notch signaling in vivo and causes a severe neurogenic phenotype in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Notch Is a Critical Component of the Mouse Somitogenesis Oscillator and Is Essential for the Formation of the Somites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Timely Inhibition of Notch Signaling by DAPT Promotes Cardiac Differentiation of Murine Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small Molecule-Induced Pancreatic β-Like Cell Development: Mechanistic Approaches and Available Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Control of Cell Identity in Pancreas Development and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Notch pathway inhibitor DAPT accelerates in vitro proliferation and adipogenesis in infantile hemangioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DAPT in the control of human hair follicle stem cell proliferation and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Autophagy Promoted Neural Differentiation of Human Placenta-derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Diving into drug-screening: zebrafish embryos as an in vivo platform for antimicrobial drug discovery and assessment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
DAPT (γ-Secretase Inhibitor) for In Vitro Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester) is a potent, cell-permeable dipeptide that functions as a γ-secretase inhibitor. By targeting the γ-secretase complex, DAPT effectively blocks the Notch signaling pathway, a critical regulator of cell proliferation, differentiation, and apoptosis.[1][2][3] This inhibitory action prevents the proteolytic cleavage of the Notch receptor, which in turn halts the release of the Notch intracellular domain (NICD) and subsequent downstream gene transcription.[2][4][5] Its ability to modulate this fundamental pathway makes DAPT a valuable tool in various research areas, including cancer biology, neuroscience, and stem cell research.[1][6][7]
This document provides detailed application notes and standardized protocols for the use of DAPT in in vitro cell culture experiments.
Mechanism of Action: The Notch Signaling Pathway
The Notch signaling pathway is a highly conserved cell-cell communication system. Activation of the pathway is initiated by the binding of a Notch ligand (e.g., Delta-like, Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor. The final cleavage is mediated by the γ-secretase complex, which releases the NICD. The liberated NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Suppressor of Hairless/Lag-1) and co-activators, leading to the transcription of target genes such as Hes and Hey.[4][5]
DAPT inhibits the enzymatic activity of the γ-secretase complex, thereby preventing the release of NICD and blocking the entire downstream signaling cascade.[2]
Figure 1. DAPT inhibits the Notch signaling pathway by blocking γ-secretase activity.
Applications in Cell Culture
DAPT has been utilized in a wide range of in vitro applications, including:
-
Inhibition of Cancer Stem Cell Self-Renewal: DAPT has been shown to inhibit the self-renewal and proliferation of cancer stem-like cells in various cancers, such as ovarian and breast cancer.[1][4]
-
Promotion of Neuronal Differentiation: By inhibiting Notch signaling, DAPT can promote the differentiation of embryonic stem cells and neural stem cells into neurons.[1][7]
-
Directed Differentiation of Pluripotent Stem Cells: DAPT is a key component in protocols for the directed differentiation of human pluripotent stem cells into various cell types, including pancreatic cells and nociceptors.[1]
-
Study of Alzheimer's Disease: As a γ-secretase inhibitor, DAPT can reduce the production of amyloid-β (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.[3][8]
Quantitative Data Summary
The effective concentration and incubation time for DAPT can vary significantly depending on the cell type and the desired biological outcome. The following tables summarize reported quantitative data for DAPT in various in vitro applications.
Table 1: Effective Concentrations and Incubation Times of DAPT in Various Cell Lines
| Cell Type/Line | Application | Concentration | Incubation Time | Outcome | Reference |
| Ovarian Cancer Stem-like Cells (HO8910, SKOV3) | Inhibition of Self-renewal | 2-20 µg/mL | 24-72 hours | Reduced sphere formation and proliferation | [4] |
| Hemangioma Stem Cells (HemSCs) | Promotion of Adipogenesis | 2.5-40 µM | 24 hours (treatment), 14 days (differentiation) | Increased adipogenesis | [2][9] |
| Jurkat Cells | Apoptosis Induction | 10-50 µM | 12-48 hours | Cleavage of Notch1 and apoptosis | [8] |
| Human Hair Follicle Stem Cells (HFSC) | Promotion of Proliferation | 20 µM | Not Specified | Increased colony formation | [10] |
| Human Embryonic Stem Cells (hESCs) | Neuronal Differentiation | Not Specified | Not Specified | Enhanced neuronal differentiation | [1][7] |
| Human Breast Cancer Cells | Inhibition of Spheroidgenesis | 50 µM | Not Specified | Abolished Notch1 signaling | [11] |
Table 2: IC50 Values of DAPT
| Cell Line/Culture | Target | IC50 | Reference |
| Human Primary Neuronal Cultures | Total β-amyloid (Aβ) production | 115 nM | [8] |
| Human Primary Neuronal Cultures | Aβ42 production | 200 nM | [8] |
| HEK 293 Cells | Aβ production | 20 nM | [12] |
| SK-MES-1 (Lung Squamous Carcinoma) | Cell Proliferation | 11.3 µM | [13] |
Experimental Protocols
Preparation of DAPT Stock Solution
DAPT is typically supplied as a lyophilized powder and should be dissolved in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution.
Materials:
-
DAPT (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Refer to the manufacturer's instructions for the amount of DAPT provided.
-
To prepare a 25 mM stock solution from 5 mg of DAPT (MW: 432.5 g/mol ), reconstitute the powder in 462.43 µL of DMSO.[8] For a 10 mM stock solution from 5 mg, resuspend in 1.16 mL of DMSO.[14]
-
Vortex briefly to ensure the powder is fully dissolved.
-
Aliquot the stock solution into smaller working volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light. Once in solution, it is recommended to use within 3 months to prevent loss of potency.[8][14]
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[14]
General Protocol for DAPT Treatment of Adherent Cells
This protocol provides a general workflow for treating adherent cells with DAPT to assess its effects on proliferation, differentiation, or gene/protein expression.
Figure 2. General experimental workflow for in vitro DAPT treatment.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
DAPT stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Appropriate cell culture plates (e.g., 6-well, 24-well, or 96-well plates)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into the desired culture plate at a density appropriate for the specific cell line and experiment duration. For a 96-well plate, a seeding density of 5,000 cells per well is a common starting point.[4]
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
DAPT Treatment:
-
On the day of treatment, prepare fresh working solutions of DAPT in complete cell culture medium. Dilute the DAPT stock solution to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM).
-
Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest DAPT concentration group.
-
Carefully aspirate the old medium from the cell culture plates.
-
Add the DAPT-containing medium or vehicle control medium to the respective wells.
-
Return the plates to the incubator and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[4][8]
-
-
Downstream Analysis:
-
Following the incubation period, the cells can be harvested or analyzed using various assays:
-
Proliferation/Viability Assays (e.g., MTT): Add MTT reagent to each well, incubate, and then solubilize the formazan (B1609692) crystals with DMSO. Measure the absorbance to determine cell viability.[4][13]
-
Western Blotting: Lyse the cells, quantify protein concentration, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against proteins of interest (e.g., cleaved Notch1, Hes1).[4]
-
qRT-PCR: Isolate total RNA, reverse transcribe to cDNA, and perform quantitative PCR to measure the expression levels of target genes (e.g., HES1).[4][5]
-
Immunofluorescence: Fix and permeabilize the cells, block non-specific binding, and incubate with primary and fluorescently-labeled secondary antibodies to visualize protein localization and expression.
-
-
Protocol for Sphere Formation Assay with DAPT
This protocol is designed to assess the effect of DAPT on the self-renewal capacity of cancer stem-like cells, which are often grown as non-adherent spheres.
Materials:
-
Cancer cell line capable of forming spheres (e.g., OVCAR-3, SKOV3)
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment plates or flasks
-
DAPT stock solution
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed the cells at a low density (e.g., 1,000 - 5,000 cells/mL) in ultra-low attachment plates containing serum-free sphere-forming medium.
-
-
DAPT Treatment:
-
Add DAPT directly to the culture medium at various concentrations (e.g., 0, 2, 5, 10, 20 µg/mL).[4] Include a vehicle control.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
-
Analysis of Sphere Formation:
-
After 5-10 days of culture, observe the plates under a microscope.
-
Quantify the number and size of the spheres formed in each treatment group. A significant reduction in the number and/or size of spheres in the DAPT-treated groups compared to the control indicates an inhibition of self-renewal.[4]
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No observable effect of DAPT | DAPT concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell type. |
| Incubation time is too short. | Increase the incubation time (e.g., from 24h to 48h or 72h). | |
| DAPT has degraded. | Use a fresh aliquot of DAPT stock solution. Ensure proper storage at -20°C and protection from light. | |
| High cell death in all groups, including control | DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.1%). |
| DAPT concentration is too high. | Lower the concentration of DAPT used in the experiment. | |
| Inconsistent results between experiments | Variation in cell seeding density. | Ensure accurate cell counting and consistent seeding density across all experiments. |
| Cells are at a high passage number. | Use cells at a consistent and lower passage number. | |
| Incomplete dissolution of DAPT. | Ensure the DAPT stock solution is fully dissolved before use. |
Conclusion
DAPT is a cornerstone tool for the in vitro study of the Notch signaling pathway. Its ability to potently and specifically inhibit γ-secretase makes it invaluable for investigating the role of Notch in a multitude of biological processes. By following these detailed protocols and application notes, researchers can effectively utilize DAPT to modulate cell fate decisions and gain deeper insights into their specific areas of study. Careful optimization of experimental conditions, particularly DAPT concentration and incubation time, is crucial for achieving reliable and reproducible results.
References
- 1. stemcell.com [stemcell.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. DAPT (chemical) - Wikipedia [en.wikipedia.org]
- 4. γ-Secretase Inhibitor, DAPT Inhibits Self-renewal and Stemness Maintenance of Ovarian Cancer Stem-like Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Targeting of Notch Signaling Pathway by DAPT in Human Ovarian Cancer: Possible Anti Metastatic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DAPT protects brain against cerebral ischemia by down-regulating the expression of Notch 1 and nuclear factor κB in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The notch response inhibitor DAPT enhances neuronal differentiation in embryonic stem cell-derived embryoid bodies independently of sonic hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DAPT | Cell Signaling Technology [cellsignal.com]
- 9. Notch pathway inhibitor DAPT accelerates in vitro proliferation and adipogenesis in infantile hemangioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DAPT in the control of human hair follicle stem cell proliferation and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. cdn.stemcell.com [cdn.stemcell.com]
Application Notes and Protocols for DAPT Dissolution and Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
DAPT (N-[N-(3,5-difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester) is a potent, cell-permeable dipeptide inhibitor of the γ-secretase complex.[1] By inhibiting γ-secretase, DAPT effectively blocks the cleavage of several transmembrane proteins, most notably the Notch receptor and the amyloid precursor protein (APP).[2][3] This inhibitory action prevents the release of the Notch intracellular domain (NICD) and the production of amyloid-β (Aβ) peptides, making DAPT a critical tool for studying cellular differentiation, proliferation, apoptosis, and neurogenesis.[3][4] Its ability to modulate the Notch signaling pathway has led to its widespread use in cancer research, stem cell biology, and neuroscience.
This document provides detailed protocols for the dissolution of DAPT and its application in both in vitro and in vivo experimental settings.
Data Presentation: DAPT Solubility and Stock Solution Parameters
Proper dissolution and storage are paramount for maintaining the efficacy and stability of DAPT. The following table summarizes key quantitative data for preparing DAPT solutions.
| Parameter | Dimethyl Sulfoxide (DMSO) | Ethanol (EtOH) | Dimethylformamide (DMF) | Aqueous Buffers (e.g., PBS) |
| Solubility | ≥ 86 mg/mL (198.86 mM) | ~1 mg/mL to 41 mg/mL | ~25 mg/mL | Sparingly soluble |
| Recommended Stock Concentration | 10-100 mM | Not commonly recommended for high concentration stocks | Can be used, similar to DMSO | Not recommended for stock solutions |
| Reconstitution Example (25 mM Stock) | Reconstitute 5 mg of DAPT in 462.43 µL of fresh DMSO. | - | - | - |
| Storage of Stock Solution | Aliquot and store at -20°C for up to 3 months or -80°C for up to a year. | Store at -20°C; stability may be lower than DMSO solutions. | Store at -20°C. | Not recommended for storage; prepare fresh for immediate use. |
| Important Considerations | Use fresh, anhydrous DMSO as moisture can reduce solubility. The final DMSO concentration in cell culture media should not exceed 0.1% to 0.5% to avoid cytotoxicity. | May require ultrasonic assistance to dissolve. | - | To prepare, first dissolve DAPT in DMF or DMSO and then dilute with the aqueous buffer. |
Experimental Protocols
I. Protocol for Preparing DAPT Stock Solution
This protocol describes the preparation of a 20 mM DAPT stock solution in DMSO.
Materials:
-
DAPT powder (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-handling: Allow the DAPT vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: To prepare a 20 mM stock solution from 50 mg of DAPT (Molecular Weight: 432.5 g/mol ), you will need 5.78 mL of DMSO.
-
Dissolution: Carefully add 5.78 mL of anhydrous DMSO to the vial containing 50 mg of DAPT.
-
Mixing: Cap the vial tightly and vortex thoroughly until the DAPT is completely dissolved. If precipitate is observed, gentle warming to 37°C and further vortexing may be required.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term (up to 3 months) or -80°C for long-term (up to 1 year) storage.
II. Protocol for In Vitro Application (Cell Culture)
This protocol provides a general guideline for treating cultured cells with DAPT.
Materials:
-
Cultured cells in appropriate multi-well plates or flasks
-
Complete cell culture medium
-
Prepared DAPT stock solution (e.g., 20 mM in DMSO)
-
Vehicle control (anhydrous DMSO)
Procedure:
-
Cell Seeding: Plate cells at the desired density and allow them to adhere and stabilize overnight.
-
Determine Working Concentration: The optimal working concentration of DAPT varies by cell type and experimental goal but typically ranges from 1 µM to 50 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Preparation of Working Solution:
-
Thaw an aliquot of the DAPT stock solution at room temperature.
-
Dilute the stock solution into pre-warmed complete cell culture medium to achieve the final desired working concentration. For example, to make a 10 µM working solution in 1 mL of medium from a 20 mM stock, add 0.5 µL of the stock solution to the medium.
-
Prepare a vehicle control by adding the same volume of DMSO to a separate volume of medium. The final DMSO concentration should be consistent across all conditions and ideally below 0.1%.
-
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the desired concentration of DAPT (or vehicle control) to the cells.
-
-
Incubation: Incubate the cells for the desired duration, typically ranging from 12 to 72 hours, depending on the assay.
-
Downstream Analysis: Following incubation, harvest the cells for downstream applications such as Western blotting, qPCR, or cell viability assays.
Mandatory Visualizations
DAPT Mechanism of Action: Inhibition of Notch Signaling
The diagram below illustrates how DAPT inhibits the Notch signaling pathway. Ligand binding to the Notch receptor triggers two successive proteolytic cleavages. The second cleavage is mediated by the γ-secretase complex. DAPT inhibits γ-secretase, preventing the release of the Notch Intracellular Domain (NICD). Without NICD translocation to the nucleus, target genes that regulate cell fate decisions remain repressed.
Caption: DAPT inhibits γ-secretase, blocking Notch receptor cleavage and subsequent signal transduction.
Experimental Workflow: From DAPT Powder to In Vitro Assay
This workflow diagram outlines the key steps for preparing and using DAPT in a typical cell culture experiment.
Caption: Workflow for preparing DAPT stock and performing a cell culture experiment.
References
- 1. γ-Secretase Inhibitor, DAPT Inhibits Self-renewal and Stemness Maintenance of Ovarian Cancer Stem-like Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. DAPT | Cell Signaling Technology [cellsignal.com]
- 4. Notch pathway inhibitor DAPT accelerates in vitro proliferation and adipogenesis in infantile hemangioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DAPT Administration in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester) is a potent, cell-permeable dipeptide inhibitor of γ-secretase, an enzyme complex crucial for the processing of various transmembrane proteins, most notably the Notch receptor and the amyloid precursor protein (APP). By inhibiting γ-secretase, DAPT effectively blocks Notch signaling, a pathway integral to cell-fate decisions, proliferation, differentiation, and apoptosis.[1][2][3] This inhibitory action makes DAPT a valuable tool for investigating the role of Notch signaling in a multitude of biological processes and a potential therapeutic agent in diseases characterized by aberrant Notch activity, such as certain cancers and neurological disorders.[4][5]
These application notes provide detailed protocols for the preparation and administration of DAPT to in vivo mouse models, a summary of its quantitative effects reported in the literature, and visualizations of the Notch signaling pathway and a typical experimental workflow.
Data Presentation
Quantitative Effects of DAPT in Mouse Models
The following table summarizes the reported quantitative effects of DAPT administration in various mouse models.
| Mouse Model | DAPT Dosage and Administration Route | Treatment Duration | Observed Quantitative Effects | Reference |
| Cadmium-induced toxicity model (ICR mice) | 50 mg/kg, intragastric gavage, once daily | 28 days | - Prevented cadmium-induced body weight loss. - Attenuated the elevation of urinary proteins. | [4] |
| Colon adenocarcinoma xenograft (Balb/C mice) | 10 mg/kg/day, subcutaneous injection | 14 days | - Significantly increased serum nitric oxide concentration. - Significantly reduced serum vascular endothelial growth factor receptor-1 (VEGFR1) concentration. - Reduced tumor vascular density (not statistically significant). | [6] |
| Bleomycin-induced skin fibrosis | 6 mg/kg/d | 3 weeks | - Reduced dermal thickening by 75 ± 4%. - Reduced hydroxyproline (B1673980) content by 90 ± 21%. - Decreased myofibroblast counts by 87 ± 28%. | [5] |
| Tsk-1 mouse model of fibrosis | 6 mg/kg/d | Not specified | - Ameliorated hypodermal thickening by 75 ± 4%. - Reduced hydroxyproline content by 90 ± 21%. - Reduced the number of myofibroblasts by 87 ± 28%. | [5] |
Signaling Pathway
DAPT is a γ-secretase inhibitor that indirectly blocks the Notch signaling pathway. The canonical Notch signaling cascade is initiated by the binding of a Notch ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers two successive proteolytic cleavages of the Notch receptor. The second cleavage, mediated by the γ-secretase complex, releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a coactivator of the Mastermind-like family, leading to the transcription of Notch target genes, such as those in the Hes and Hey families.[3][7][8][9]
Experimental Protocols
Preparation of DAPT for Subcutaneous Administration
This protocol is based on a commonly used method for subcutaneous delivery of DAPT.
Materials:
-
DAPT (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 25-27 gauge)
Procedure:
-
Calculate the required amount of DAPT: Based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice, calculate the total amount of DAPT needed.
-
Dissolve DAPT in DMSO:
-
Aseptically weigh the calculated amount of DAPT powder and transfer it to a sterile microcentrifuge tube.
-
Add a sufficient volume of sterile DMSO to dissolve the DAPT. DAPT is soluble in DMSO at up to 100 mM.[10] For a 10 mg/kg dose in a 25g mouse (requiring 0.25 mg), you can prepare a stock solution. For example, a 25 mg/mL stock in DMSO is a common concentration.[1][11]
-
Vortex the tube until the DAPT is completely dissolved. Gentle warming to 37°C may aid dissolution.[10]
-
-
Dose Calculation and Administration:
-
The injection volume should be kept low, typically 5-10 µL per gram of body weight. For a 25g mouse, this would be 125-250 µL.
-
Based on your stock solution concentration, calculate the volume needed per mouse.
-
Draw the calculated volume into a sterile syringe fitted with an appropriate needle.
-
Note: The control group should receive the same volume of DMSO vehicle.
Preparation of DAPT for Oral Gavage
As DAPT has poor aqueous solubility, a suspension or a specific vehicle is required for oral administration. This protocol provides a method for preparing a DAPT suspension suitable for oral gavage.
Materials:
-
DAPT (powder)
-
Vehicle solution: e.g., 0.5% (w/v) carboxymethylcellulose (CMC) with 0.2% (w/v) Tween 80 in sterile water, or a formulation of 10% DMSO, 40% PEG300, 5% Tween80, and 45% saline.
-
Sterile conical tubes
-
Sonicator (optional)
-
Vortex mixer
-
Sterile oral gavage needles (e.g., 20-22 gauge, flexible tip)
-
Sterile syringes
Procedure:
-
Prepare the vehicle solution: Prepare the chosen vehicle solution under sterile conditions.
-
Prepare the DAPT suspension:
-
Weigh the required amount of DAPT powder.
-
To improve dispersion, you can first wet the DAPT powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.
-
For some formulations, brief sonication may help to create a more homogenous suspension.
-
-
Dose Calculation and Administration:
-
The maximum recommended volume for oral gavage in mice is 10 mL/kg.[12]
-
Calculate the required concentration of your DAPT suspension based on the desired dose (e.g., 50 mg/kg) and the administration volume.
-
Ensure the suspension is well-mixed immediately before drawing it into the syringe for each animal.
-
Note: The control group should receive the same volume of the vehicle solution.
Administration Procedures
Subcutaneous (SC) Injection:
-
Restrain the mouse by scruffing the loose skin over the neck and shoulders.
-
Lift the scruffed skin to form a "tent".
-
Insert a sterile needle (25-27 gauge) into the base of the tented skin, parallel to the body.
-
Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).
-
Slowly inject the DAPT solution.
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds.
-
Return the mouse to its cage and monitor for any adverse reactions.
Oral Gavage:
-
Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. Mark the needle at the level of the mouse's nose.
-
Restrain the mouse securely, ensuring the head and body are in a straight line.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube.
-
Do not force the needle. If resistance is met, withdraw and try again.
-
Once the needle is in the esophagus to the pre-measured depth, slowly administer the DAPT suspension.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.
Experimental Workflow
A typical in vivo experiment involving DAPT administration follows a structured workflow from initial planning to final data analysis.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. captivatebio.com [captivatebio.com]
- 3. Molecular Targeting of Notch Signaling Pathway by DAPT in Human Ovarian Cancer: Possible Anti Metastatic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DAPT Attenuates Cadmium-Induced Toxicity in Mice by Inhibiting Inflammation and the Notch/HES-1 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A γ-secretase inhibitor blocks Notch signaling in vivo and causes a severe neurogenic phenotype in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of DAPT, a gamma secretase inhibitor, on tumor angiogenesis in control mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Notch signaling pathway: architecture, disease, and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes and Protocols for DAPT Treatment in Zebrafish Embryos
Audience: Researchers, scientists, and drug development professionals.
Introduction
DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester) is a potent, cell-permeable dipeptide inhibitor of γ-secretase. In developmental biology, particularly in zebrafish research, DAPT is widely used to block the Notch signaling pathway. The γ-secretase complex is responsible for the final proteolytic cleavage of the Notch receptor, which releases the Notch intracellular domain (NICD).[1][2] The NICD then translocates to the nucleus to regulate the transcription of target genes. By inhibiting γ-secretase, DAPT prevents the generation of NICD, effectively blocking Notch signaling.[3] This inhibition leads to characteristic phenotypes in zebrafish embryos that mimic those of Notch pathway mutants, providing a powerful tool for studying the roles of Notch signaling in processes such as somitogenesis, neurogenesis, and cell fate determination.[1][2]
Mechanism of Action: DAPT Inhibition of Notch Signaling
The following diagram illustrates the canonical Notch signaling pathway and the point of inhibition by DAPT.
References
Application of DAPT in High-Throughput Screening for Notch Signaling Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester, commonly known as DAPT, is a potent, cell-permeable dipeptide that acts as a γ-secretase inhibitor. The γ-secretase complex is a multi-protein protease responsible for the cleavage of several transmembrane proteins, including the Notch receptor. By inhibiting γ-secretase, DAPT effectively blocks the Notch signaling pathway, a critical pathway involved in cell fate determination, proliferation, differentiation, and apoptosis. Dysregulation of the Notch pathway has been implicated in various diseases, including cancer and developmental disorders, making it an attractive target for therapeutic intervention. High-throughput screening (HTS) provides a robust platform for the rapid identification of modulators of the Notch signaling pathway, and DAPT serves as a crucial tool in these screens as a reference inhibitor.
This application note provides detailed protocols and data for the use of DAPT in HTS campaigns aimed at discovering novel inhibitors of the Notch signaling pathway.
Mechanism of Action: DAPT and the Notch Signaling Pathway
The canonical Notch signaling pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) on a signaling cell to a Notch receptor on a receiving cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor. The final cleavage is mediated by the γ-secretase complex, which releases the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and a co-activator of the Mastermind-like (MAML) family. This complex activates the transcription of downstream target genes, such as those in the Hes and Hey families.
DAPT exerts its inhibitory effect by targeting the γ-secretase complex, thereby preventing the release of the NICD. This blockade of NICD formation leads to the downregulation of Notch target gene expression and subsequent modulation of cellular processes regulated by the Notch pathway.
Data Presentation: Quantitative Analysis of DAPT in HTS
The following table summarizes key quantitative parameters for DAPT in various assays, providing a benchmark for its use in HTS.
| Parameter | Value | Cell Line/Assay System | Assay Type |
| IC50 | 20 nM | HEK293 cells | Aβ production assay[1] |
| IC50 | 115 nM | Human primary neuronal cultures | Total Aβ production assay[1] |
| IC50 | 200 nM | Human primary neuronal cultures | Aβ42 production assay[1] |
| IC50 | 11.3 µM | SK-MES-1 cells | Cell proliferation assay[1] |
| IC50 | 160 ± 1 nM | OVCAR-3 cells | Cell proliferation assay[2] |
| Z'-factor | 0.79 | HEK293T cell membrane prep | Fluorogenic γ-secretase activity assay |
| S/B Ratio | 3.99 | HEK293T cell membrane prep | Fluorogenic γ-secretase activity assay |
| Primary Screen Hit Rate | 2.4% (for LOPAC library) | HEK293T cell membrane prep | Fluorogenic γ-secretase activity assay |
Note: IC50 values can vary depending on the cell line, assay conditions, and specific endpoint being measured. The Z'-factor is a statistical measure of the quality of an HTS assay, with a value > 0.5 indicating an excellent assay. The Signal-to-Background (S/B) ratio is another indicator of assay window.
Mandatory Visualizations
Experimental Protocols
Protocol 1: Cell-Based HTS using a Notch-Responsive Luciferase Reporter Assay
This protocol describes a primary screen to identify inhibitors of the Notch signaling pathway using a stable cell line expressing a luciferase reporter gene under the control of a CSL-responsive promoter.
Materials:
-
HEK293 or other suitable cell line stably co-transfected with a Notch receptor (e.g., full-length Notch1) and a CSL-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics).
-
DAPT (positive control).
-
Compound library dissolved in DMSO.
-
384-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).
-
Luminometer plate reader.
-
Automated liquid handling system.
Procedure:
-
Cell Plating: a. Culture the reporter cell line to ~80% confluency. b. Resuspend the cells to a final concentration of 1 x 10^5 cells/mL in cell culture medium. c. Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate. d. Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound Addition: a. Prepare compound plates by diluting the compound library and DAPT in assay medium to the desired final concentration (e.g., 10 µM for library compounds, and a serial dilution for DAPT for dose-response curves). Include DMSO-only wells as a negative control. b. Using an automated liquid handler, add 10 µL of the compound solutions to the corresponding wells of the cell plates. c. Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Luciferase Assay: a. Equilibrate the cell plates and the luciferase assay reagent to room temperature. b. Add 50 µL of the luciferase assay reagent to each well. c. Incubate the plates at room temperature for 15-30 minutes, protected from light. d. Measure the luminescence signal using a luminometer plate reader.
-
Data Analysis: a. Calculate the Z'-factor and S/B ratio to assess assay quality. b. Normalize the data to the controls (DAPT as 100% inhibition and DMSO as 0% inhibition). c. Identify "hits" as compounds that cause a statistically significant reduction in luminescence (e.g., >3 standard deviations from the mean of the negative controls).
Protocol 2: Secondary Assay - Cell Viability/Cytotoxicity Assay
This protocol is used to eliminate false positives from the primary screen that may be due to general cytotoxicity rather than specific inhibition of the Notch pathway.
Materials:
-
Parental cell line (without the reporter construct) or the reporter cell line.
-
Cell culture medium.
-
Hit compounds from the primary screen.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or resazurin).
-
384-well clear or opaque tissue culture plates (depending on the assay).
-
Plate reader (luminometer, spectrophotometer, or fluorometer).
Procedure:
-
Cell Plating: a. Plate the cells in 384-well plates as described in Protocol 1.
-
Compound Addition: a. Prepare serial dilutions of the hit compounds in assay medium. b. Add the compounds to the cell plates and incubate for the same duration as the primary screen (48-72 hours).
-
Cell Viability Measurement: a. Add the appropriate cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time. c. Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: a. Determine the concentration of each compound that causes a 50% reduction in cell viability (CC50). b. Compare the CC50 values to the IC50 values from the primary screen to determine the therapeutic index and identify compounds with specific anti-Notch activity.
Conclusion
DAPT is an indispensable tool for the high-throughput screening of Notch signaling pathway inhibitors. Its well-characterized mechanism of action and potency make it an ideal positive control for validating assay performance and normalizing screening data. The protocols provided herein offer a robust framework for conducting primary and secondary screens to identify and validate novel modulators of the Notch pathway. By employing these methods, researchers can accelerate the discovery of new therapeutic agents for the treatment of diseases associated with aberrant Notch signaling.
References
Application Notes and Protocols for Preparing DAPT Stock Solutions for Long-Term Storage
Audience: Researchers, scientists, and drug development professionals.
Introduction
DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester), also known as GSI-IX or LY-374973, is a potent, cell-permeable dipeptide inhibitor of the γ-secretase complex.[1][2] By inhibiting γ-secretase, DAPT effectively blocks the Notch signaling pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.[3][4] This inhibitory action makes DAPT a valuable tool in various research areas, including cancer biology, neuroscience, and stem cell research.[1][5] Proper preparation and long-term storage of DAPT stock solutions are critical to ensure its stability and the reproducibility of experimental results. These application notes provide detailed protocols for the preparation and storage of DAPT stock solutions.
Data Presentation
Table 1: Solubility and Storage of DAPT
| Parameter | Value | Source(s) |
| Molecular Weight | 432.46 g/mol | [1][6] |
| Purity | ≥95% | [1][7] |
| Recommended Solvents | DMSO, Ethanol, DMF | [7][8] |
| Solubility in DMSO | Up to 100 mM (86 mg/mL) | [5][8][9] |
| Solubility in Ethanol | ~1 mg/mL (~2.3 mM) | [7][10] |
| Solubility in DMF | ~25 mg/mL | [7] |
| Aqueous Solubility | Sparingly soluble | [7] |
| Powder Storage | -20°C or 4°C, protected from light | [2][5][10] |
| Stock Solution Storage | -20°C or -80°C | [2][9][11] |
| Short-term Stability (-20°C) | At least 1 month | [9] |
| Long-term Stability (-80°C) | At least 1 year | [9] |
| Stock Solution Stability (-20°C) | Stable for several months up to 6 months | [11][12] |
Experimental Protocols
Materials
-
Anhydrous Dimethyl Sulfoxide (DMSO)[9]
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM DAPT Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for cell culture applications.[5]
-
Pre-handling Preparation: Before opening, gently tap the vial of DAPT powder to ensure all the solid has settled at the bottom.[5]
-
Weighing the Compound:
-
To prepare a 10 mM stock solution, calculate the required mass of DAPT. For 1 mL of a 10 mM solution, the required mass is:
-
Mass (mg) = 10 mmol/L * 1 mL * 10⁻³ L/mL * 432.46 g/mol * 1000 mg/g = 4.32 mg
-
-
Alternatively, many suppliers provide DAPT in pre-weighed vials (e.g., 5 mg). For a 5 mg vial, the volume of DMSO required to make a 10 mM solution is:
-
Volume (mL) = 5 mg / (10 mmol/L * 432.46 g/mol * 1000 mg/g) * 1000 mL/L = 1.156 mL[5]
-
-
-
Dissolving DAPT:
-
Aliquoting for Storage:
-
Long-Term Storage:
Note on Final Concentration: For most cell culture experiments, the final concentration of DMSO should be kept below 0.5% to avoid cytotoxicity.[2]
Mandatory Visualizations
Experimental Workflow for DAPT Stock Solution Preparation
Caption: Workflow for preparing DAPT stock solutions.
DAPT Mechanism of Action: Inhibition of Notch Signaling Pathway
Caption: DAPT inhibits the Notch signaling pathway.
References
- 1. stemcell.com [stemcell.com]
- 2. reprocell.com [reprocell.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Molecular Targeting of Notch Signaling Pathway by DAPT in Human Ovarian Cancer: Possible Anti Metastatic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 6. DAPT (chemical) - Wikipedia [en.wikipedia.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. gap-26.com [gap-26.com]
- 12. store.reprocell.com [store.reprocell.com]
Troubleshooting & Optimization
DAPT Solubility and Application Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the γ-secretase inhibitor, DAPT.
Frequently Asked Questions (FAQs)
Q1: What is DAPT and what is its primary mechanism of action?
A1: DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester) is a cell-permeable dipeptide that acts as a potent inhibitor of the enzyme γ-secretase.[1][2] By inhibiting γ-secretase, DAPT prevents the cleavage of several transmembrane proteins, most notably the Notch receptor and the Amyloid Precursor Protein (APP).[1][3][4] In the Notch signaling pathway, this inhibition prevents the release of the Notch Intracellular Domain (NICD), which is necessary for downstream gene transcription.[2]
Q2: What is the recommended solvent for dissolving DAPT powder?
A2: The recommended solvent for preparing DAPT stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1][2][5][6] DAPT is readily soluble in DMSO at high concentrations.[1][6] It is poorly soluble in aqueous solutions.[3]
Q3: What are typical stock and working concentrations for DAPT?
A3: Stock solution concentrations typically range from 10 mM to 25 mM in DMSO.[1][2] For cell culture applications, working concentrations can vary depending on the cell type and desired effect but generally fall within the range of 1 µM to 50 µM.[1][2]
Q4: How should DAPT stock solutions be stored?
A4: DAPT stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to maintain stability and prevent repeated freeze-thaw cycles.[1][2][6] When stored properly, stock solutions are stable for several months.[2][5][6]
Troubleshooting Guide: DAPT Precipitation in Cell Culture Media
A common issue encountered when working with DAPT is its precipitation upon dilution of the DMSO stock solution into aqueous cell culture media.[3][7] This can lead to inconsistent experimental results. The following guide provides steps to mitigate this issue.
Problem: Precipitate forms in the cell culture media after adding DAPT stock solution.
Possible Causes and Solutions:
-
Cause 1: Low Aqueous Solubility of DAPT. DAPT is inherently hydrophobic and has low solubility in aqueous environments like cell culture media.[3]
-
Solution 1.1: Pre-warm Media. To minimize precipitation, pre-warm the cell culture media to 37°C before adding the DAPT stock solution.[1]
-
Solution 1.2: Gradual Dilution and Mixing. Instead of adding a small volume of concentrated DAPT stock directly to a large volume of media, try adding the DAPT stock to a smaller volume of media first, mix thoroughly, and then add this to the final culture volume. Always ensure rapid and thorough mixing after adding the DAPT solution.[7]
-
Solution 1.3: Filter the Final Media. After supplementing your media with DAPT and other components, filter it through a 0.2 µm low-protein binding sterile filter.[1] This will remove any micro-precipitates that may have formed.
-
-
Cause 2: High Final Concentration of DMSO. A high percentage of DMSO in the final culture volume can cause both DAPT to precipitate and be toxic to cells.
-
Cause 3: Media Composition and Temperature. Components in the cell culture media, such as salts and proteins, can influence the solubility of DAPT, and temperature shifts can cause components to fall out of solution.[9][10]
-
Solution 3.1: Consistent Media Handling. Ensure your media is properly stored and handled to avoid temperature fluctuations that could lead to the precipitation of media components.[9]
-
Data Presentation
Table 1: DAPT Solubility in Common Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | ≥21.62 mg/mL to 100 mM | [1][5] |
| Ethanol | ≥16.36 mg/mL (with ultrasonication) | [5] |
| Water | Insoluble | [5] |
Table 2: Recommended Storage and Handling of DAPT
| Form | Storage Temperature | Stability | Recommendations | Reference(s) |
| Lyophilized Powder | -20°C | Up to 24 months | Store desiccated. | [2] |
| Stock Solution in DMSO | -20°C or -80°C | Up to 3 months at -20°C, longer at -80°C | Aliquot to avoid repeated freeze-thaw cycles. | [1][2][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DAPT Stock Solution in DMSO
-
Gently tap the vial of lyophilized DAPT powder to ensure all the powder is at the bottom.[1]
-
To reconstitute a 5 mg vial of DAPT (MW: 432.46 g/mol ) to a 10 mM stock solution, add 1156 µL of pure, fresh DMSO.[1]
-
To facilitate dissolution, warm the solution at 37°C for 3-5 minutes and vortex.[1]
-
Once fully dissolved, dispense the stock solution into single-use aliquots.
-
Store the aliquots at -20°C or -80°C and protect them from light.[1][6]
Protocol 2: Supplementing Cell Culture Media with DAPT
-
Thaw an aliquot of the DAPT stock solution at 37°C.[1]
-
Pre-warm your cell culture media to 37°C.[1]
-
Add the appropriate volume of the DAPT stock solution to the pre-warmed media to achieve the desired final concentration. Ensure the final DMSO concentration remains below 0.5%.[1]
-
Immediately mix the media thoroughly by gently pipetting or swirling.
-
(Optional but recommended) Filter the DAPT-supplemented media through a 0.2 µm low-protein binding sterile filter before adding it to your cells.[1]
Visualizations
Caption: DAPT inhibits γ-secretase, blocking Notch receptor cleavage.
Caption: Troubleshooting workflow for DAPT precipitation in media.
References
- 1. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 2. DAPT | Cell Signaling Technology [cellsignal.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. gap-26.com [gap-26.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. gap-26.com [gap-26.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DAPT Treatment
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of DAPT (GSI-IX), a potent γ-secretase inhibitor, while minimizing associated cell toxicity.
Frequently Asked Questions (FAQs)
Q1: What is DAPT and what is its primary mechanism of action?
DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester) is a cell-permeable dipeptide that acts as a potent inhibitor of the γ-secretase enzyme complex.[1][2] The primary target of this inhibition is the Notch signaling pathway.[2][3] By blocking γ-secretase, DAPT prevents the final proteolytic cleavage of the Notch receptor, which is necessary to release the Notch Intracellular Domain (NICD).[4] The NICD normally translocates to the nucleus to act as a transcriptional regulator; therefore, DAPT effectively blocks Notch signal activation.
Q2: Beyond Notch, what are other potential targets of DAPT?
Since DAPT inhibits the γ-secretase complex, it can affect the processing of over 90 other transmembrane proteins. Notable substrates include the Amyloid Precursor Protein (APP), E-cadherin, and ErbB4. Its effect on APP processing, which reduces the generation of amyloid-β peptides, has made it a tool in Alzheimer's disease research.
Q3: What are the common causes of DAPT-induced cell toxicity?
Toxicity from DAPT treatment can arise from several factors:
-
On-Target Toxicity: Inhibition of Notch signaling can lead to toxicities in certain tissues, as the pathway is crucial for the self-renewal and differentiation of various stem and progenitor cells. For example, Notch inhibition can lead to severe gastrointestinal abnormalities.
-
Off-Target Effects: As a pan-γ-secretase inhibitor, DAPT affects multiple signaling pathways, which can lead to unintended cellular stress and death.
-
Supraphysiological Concentrations: Using concentrations that are too high is a primary cause of cytotoxicity.
-
Solvent Toxicity: The solvent used to dissolve DAPT, typically DMSO, can be toxic to cells, especially at final concentrations above 0.5%.
-
Prolonged Exposure: Continuous long-term exposure can overwhelm cellular stress responses.
Q4: How do I confirm that DAPT is effectively inhibiting Notch signaling in my experiment?
To verify on-target activity, you should measure the downstream effects of Notch inhibition. Common methods include:
-
Western Blot: Probing for a decrease in the levels of the cleaved Notch Intracellular Domain (NICD) or downstream target proteins like Hes1.
-
RT-qPCR: Measuring the mRNA expression of Notch target genes, such as HES1 or HEY1, which should be downregulated upon effective DAPT treatment.
Troubleshooting Guide: High Cell Toxicity Observed
This guide addresses the common problem of excessive cell death or low viability following DAPT treatment.
| Problem | Possible Cause | Recommended Solution |
| High cell death across all concentrations, including low doses. | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high. | Action: Prepare a higher concentration stock of DAPT so a smaller volume is needed. Perform serial dilutions in culture medium instead of the solvent where possible. Control: Always include a "vehicle-only" control group treated with the highest concentration of the solvent used in the experiment to assess its specific toxicity. |
| Contamination: The cell culture or DAPT stock may be contaminated with bacteria, mycoplasma, or fungi. | Action: Test cultures for mycoplasma. Discard suspicious reagents and prepare a fresh DAPT stock solution. Ensure aseptic technique is followed. | |
| Toxicity is observed only at higher DAPT concentrations. | Concentration is too high: The effective concentration for Notch inhibition may be lower than the cytotoxic concentration for your specific cell line. | Action: Perform a dose-response experiment (see Protocol 1) to determine the optimal concentration that balances Notch inhibition with cell viability. Start with a wide range of concentrations (e.g., 1 µM to 50 µM). |
| Cell Line Sensitivity: Different cell lines exhibit varied sensitivity to γ-secretase inhibition. | Action: Consult literature for concentrations used in similar cell types. If data is unavailable, a thorough dose-response curve is critical. | |
| Cell viability decreases over time. | Prolonged Exposure: Continuous exposure to DAPT may be causing cumulative toxicity. | Action: Optimize the treatment duration. Run a time-course experiment (e.g., 24h, 48h, 72h) to find the shortest exposure time that achieves the desired biological effect. |
| Inconsistent results between experiments. | Cell Density: The cytotoxic effects of compounds can be dependent on cell seeding density. | Action: Standardize the cell seeding density across all experiments. Ensure cells are in the exponential growth phase when treatment begins. |
| Compound Degradation: DAPT in solution may degrade over time, leading to variable potency. | Action: Prepare fresh DAPT dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Data Presentation: DAPT Concentration and Effects
The following table summarizes DAPT concentrations and their observed effects from various studies. This data should be used as a starting point for designing your own experiments, as optimal concentrations are highly cell-type dependent.
| Cell Type | Concentration Range | Duration | Observed Effect | Source |
| Jurkat (T-ALL) | 1 - 20 µM | 24h, 48h | Concentration-dependent inhibition of proliferation, with the greatest effect at 20 µM after 48h. | |
| SHG-44 (Glioma) | ~1.0 µM | Not Specified | Effective for Notch pathway inhibition without significant cytotoxicity. | |
| HUVEC | ~1.0 µM | Not Specified | Modulates Notch signaling without significant cytotoxicity. | |
| Hemangioma Stem Cells (HemSCs) | 2.5 - 40 µM | 24h | 40 µM resulted in the lowest expression of Notch-1/-3 and the strongest cell viability. | |
| Ovarian Cancer Stem-like Cells | 2 µg/ml, 5 µg/ml (~4.6 µM, ~11.5 µM) | 24h | Significantly inhibited the formation of cell spheres. | |
| NSCLC Cell Lines (H1299, A549) | Various | Not Specified | DAPT treatment effectively downregulated NICD3 expression. |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Determining Optimal DAPT Concentration (Dose-Response)
This protocol outlines a method to identify the concentration of DAPT that effectively inhibits Notch signaling while maintaining high cell viability.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density to ensure they are in the log growth phase during treatment.
-
Compound Preparation: Prepare a 10 mM stock solution of DAPT in sterile DMSO. From this stock, create a series of intermediate dilutions in complete culture medium. Then, perform final dilutions to achieve a range of concentrations (e.g., 1, 2.5, 5, 10, 20, 40 µM).
-
Controls: Prepare an "untreated" control (medium only) and a "vehicle" control (medium with the highest concentration of DMSO used).
-
Treatment: Replace the existing medium in the wells with the medium containing the various DAPT concentrations and controls.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 or 48 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Analysis: After incubation, proceed with parallel assays for cell viability (Protocol 2) and target inhibition (Protocol 3).
Protocol 2: Assessing Cell Viability (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Reagent Preparation: Prepare the MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
MTT Addition: Following the treatment period from Protocol 1, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., acidified isopropanol (B130326) or DMSO) to each well to dissolve the purple formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Verifying Notch Inhibition (Western Blot)
This protocol confirms that DAPT is inhibiting its intended target by measuring protein levels of NICD and its downstream target, Hes1.
-
Cell Lysis: After treatment (from a parallel plate to the viability assay), wash cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against cleaved Notch1 (NICD) or Hes1 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the NICD or Hes1 band intensity in DAPT-treated samples relative to controls indicates successful Notch inhibition.
References
- 1. γ-Secretase Inhibitor, DAPT Inhibits Self-renewal and Stemness Maintenance of Ovarian Cancer Stem-like Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DAPT (chemical) - Wikipedia [en.wikipedia.org]
- 3. stemcell.com [stemcell.com]
- 4. Notch pathway inhibitor DAPT accelerates in vitro proliferation and adipogenesis in infantile hemangioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting DAPT Off-Target Effects
Welcome to the technical support center for researchers using DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects of DAPT in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of DAPT?
A1: DAPT is a potent, cell-permeable dipeptide that acts as a γ-secretase inhibitor.[1] The γ-secretase complex is an intramembrane protease responsible for cleaving multiple Type I transmembrane proteins.[2] The most well-characterized substrate of γ-secretase is the Notch receptor. Inhibition of γ-secretase by DAPT prevents the cleavage of the Notch receptor, thereby blocking the release of the Notch intracellular domain (NICD) and subsequent downstream signaling.[3]
Q2: Are there other known on-target effects of DAPT besides Notch inhibition?
A2: Yes. Since DAPT inhibits the γ-secretase complex, it affects the processing of all its substrates. Besides the four Notch receptors, γ-secretase is known to cleave over 100 different proteins, including the Amyloid Precursor Protein (APP), E-cadherin, and ErbB4.[4] Therefore, inhibition by DAPT will affect the signaling pathways associated with these substrates, which can be considered on-target, but non-Notch related, effects.
Q3: What are the potential off-target effects of DAPT?
A3: True off-target effects, where DAPT binds to and inhibits proteins other than γ-secretase, are not well-documented in publicly available literature with specific binding affinities. However, using DAPT at excessively high concentrations can lead to non-specific effects. It's crucial to use the lowest effective concentration to minimize the risk of such off-target interactions. Some studies have used DAPT at concentrations up to 50 µM, which is significantly higher than its reported IC50 for γ-secretase activity on some substrates, increasing the likelihood of off-target effects.
Troubleshooting Guide
Here are some common issues encountered during experiments with DAPT and steps to troubleshoot them.
Issue 1: My experimental results with DAPT are unexpected or contradictory to published findings.
-
Possible Cause 1: Off-target effects due to high concentration.
-
Troubleshooting: Perform a dose-response experiment to determine the minimal effective concentration of DAPT for your specific cell type and phenotype.
-
-
Possible Cause 2: On-target, non-Notch related effects.
-
Troubleshooting: Your observed phenotype might be due to the inhibition of other γ-secretase substrates (e.g., APP, E-cadherin, ErbB4). Investigate the potential involvement of these pathways in your experimental system.
-
-
Possible Cause 3: Cell-type specific responses.
-
Troubleshooting: The effects of γ-secretase inhibition can be highly context-dependent. Compare your results with literature that uses a similar cell or tissue model.
-
Issue 2: I am observing a phenotype with DAPT, but I'm not sure if it's a direct result of Notch inhibition.
-
Troubleshooting: To confirm that the observed effect is due to Notch inhibition, you can perform a "rescue" experiment or use a genetic approach like siRNA.
Quantitative Data Summary
The following table summarizes key quantitative data for DAPT to aid in experimental design and interpretation.
| Parameter | Value | Substrate/Assay | Cell Line/System | Citation |
| IC50 | ~30 nM | N-Cadherin processing | In vitro neuronal membranes | [5] |
| IC50 | >100 nM | APP processing (AICD production) | In vitro neuronal membranes | [5] |
| IC50 | 160 ± 1 nM | Cell proliferation | OVCAR-3 | |
| Typical Working Concentration | 5 - 50 µM | Varies depending on cell type and desired effect | Various cell lines |
Note: The significant difference in IC50 values for different substrates suggests that at lower concentrations, DAPT may preferentially inhibit the processing of certain substrates over others. Using concentrations in the high micromolar range may lead to broad inhibition of γ-secretase activity and potentially off-target effects.
Key Signaling Pathways
Understanding the signaling pathways affected by DAPT is crucial for interpreting experimental results.
On-Target Signaling Pathways
DAPT inhibits γ-secretase, which in turn blocks the cleavage and subsequent signaling of its substrates.
DAPT inhibits γ-secretase, affecting multiple downstream pathways.
ErbB4-ICD Signaling
The intracellular domain of ErbB4 can translocate to the nucleus and regulate gene expression.
ErbB4 ICD nuclear signaling.
E-cadherin-ICD Signaling
The intracellular domain of E-cadherin is involved in regulating cell adhesion and signaling, primarily through its interaction with catenins.
E-cadherin ICD and catenin interactions.
Experimental Protocols
To help you validate your experimental findings, here are detailed protocols for key troubleshooting experiments.
Experimental Workflow for Validating On-Target vs. Off-Target Effects
Workflow for validating DAPT's effects.
Detailed Protocol: Dose-Response Curve for DAPT
Objective: To determine the minimum concentration of DAPT required to achieve the desired biological effect, thereby minimizing the risk of off-target effects.
Materials:
-
Cells of interest
-
Complete culture medium
-
DAPT stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
96-well plates (or other appropriate culture vessels)
-
Assay-specific reagents to measure the phenotype of interest (e.g., reagents for qPCR, Western blot, cell viability assay).
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not lead to over-confluence by the end of the experiment. Allow cells to adhere overnight.
-
Prepare DAPT Dilutions:
-
Prepare a serial dilution of DAPT in complete culture medium. A common range to test is from 10 nM to 50 µM.
-
Include a vehicle-only control (DMSO at the same final concentration as the highest DAPT concentration).
-
Also include an untreated control (medium only).
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of DAPT or controls to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on when the phenotype is expected to be observed.
-
Phenotype Assessment: At the end of the incubation period, perform the appropriate assay to measure your phenotype of interest.
-
Data Analysis: Plot the measured response as a function of the DAPT concentration. Determine the EC50 (half-maximal effective concentration) and the lowest concentration that gives a maximal effect. For future experiments, use the lowest concentration that produces a robust and reproducible effect.
Detailed Protocol: Notch Rescue Experiment
Objective: To determine if the DAPT-induced phenotype can be reversed by restoring Notch signaling, thus confirming the phenotype is due to on-target Notch inhibition.
Materials:
-
Cells of interest
-
Complete culture medium
-
DAPT
-
Expression vector encoding the Notch Intracellular Domain (NICD) or a constitutively active Notch receptor.
-
Control vector (e.g., empty vector or vector expressing a non-related protein like GFP).
-
Transfection reagent.
-
Assay-specific reagents.
Procedure:
-
Transfection:
-
Seed cells and allow them to adhere.
-
Transfect the cells with either the NICD expression vector or the control vector according to the manufacturer's protocol for your chosen transfection reagent.
-
-
DAPT Treatment:
-
After allowing time for protein expression from the transfected vectors (typically 24 hours), treat the cells with DAPT at the predetermined minimal effective concentration.
-
Include control groups:
-
Control vector + Vehicle
-
Control vector + DAPT
-
NICD vector + Vehicle
-
NICD vector + DAPT
-
-
-
Incubation: Incubate for the appropriate duration to observe the phenotype.
-
Phenotype Assessment: Measure the phenotype of interest in all experimental groups.
-
Data Analysis: Compare the phenotype in the "NICD vector + DAPT" group to the "Control vector + DAPT" group. If the expression of NICD reverses or significantly attenuates the DAPT-induced phenotype, it strongly suggests the effect is on-target and mediated by Notch inhibition.
Detailed Protocol: siRNA-mediated Knockdown of Notch Receptors
Objective: To determine if genetic knockdown of Notch receptors phenocopies the effect of DAPT, providing further evidence for an on-target effect.
Materials:
-
Cells of interest
-
Complete culture medium
-
siRNA targeting one or more Notch receptors (e.g., NOTCH1, NOTCH2).
-
Non-targeting (scramble) siRNA control.
-
Transfection reagent for siRNA.
-
Reagents for validating knockdown (e.g., qPCR primers for Notch receptors, antibodies for Western blot).
-
Assay-specific reagents.
Procedure:
-
siRNA Transfection:
-
Seed cells and allow them to adhere.
-
Transfect cells with either the Notch-targeting siRNA or the scramble control siRNA using a suitable transfection reagent.
-
-
Incubation for Knockdown: Incubate the cells for 48-72 hours to allow for the knockdown of the target protein.
-
Validation of Knockdown:
-
Harvest a subset of the cells to confirm the knockdown of the Notch receptor(s) at both the mRNA (qPCR) and protein (Western blot) levels.
-
-
Phenotype Assessment: In a parallel set of transfected cells, perform the assay to measure your phenotype of interest.
By using these guides and protocols, researchers can more confidently dissect the on-target and potential off-target effects of DAPT in their specific experimental systems.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Targeting of Notch Signaling Pathway by DAPT in Human Ovarian Cancer: Possible Anti Metastatic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Semagacestat Is a Pseudo-Inhibitor of γ-Secretase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DAPT Activity Confirmation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to confirm the activity of DAPT (a γ-secretase inhibitor) in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is DAPT and how does it work?
DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester) is a potent, cell-permeable inhibitor of the γ-secretase complex.[1][2] The primary target of γ-secretase in the context of developmental signaling is the Notch receptor.[1] Ligand binding to the Notch receptor triggers a series of proteolytic cleavages. The final cleavage, mediated by γ-secretase, releases the Notch Intracellular Domain (NICD).[3][4] NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/RBPjκ/Su(H)/Lag1) to activate the transcription of downstream target genes. DAPT blocks this final cleavage step, thereby inhibiting the entire Notch signaling pathway.
Q2: How can I confirm that DAPT is active in my new cell line?
To confirm DAPT's activity, you should assess the downstream effects of Notch signaling inhibition. The most common methods are:
-
Western Blotting: To detect a decrease in the levels of cleaved Notch1 (NICD) and its downstream target protein, Hes1.
-
Quantitative PCR (qPCR): To measure the downregulation of Notch target genes, such as Hes1 and Hey1.
-
Reporter Assays: To quantify the reduction in Notch-dependent transcriptional activation using a luciferase reporter construct.
Q3: What is a typical working concentration and treatment time for DAPT?
The optimal concentration and treatment time for DAPT can vary depending on the cell line and the desired effect. However, a general starting point is a concentration range of 10-50 µM for a duration of 12-48 hours. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Q4: I am not seeing a decrease in cleaved Notch1 after DAPT treatment. What could be the problem?
Several factors could contribute to this issue:
-
Suboptimal DAPT concentration or treatment time: Your cell line may require a higher concentration of DAPT or a longer incubation period. Perform a dose-response and time-course experiment.
-
Low basal Notch signaling: The cell line might have very low endogenous Notch signaling, making it difficult to detect a decrease. Consider stimulating the pathway with a Notch ligand if appropriate for your experimental setup.
-
Antibody issues: Ensure your cleaved Notch1 antibody is validated for Western blotting and is specific to the activated form of the receptor.
-
DAPT stability: DAPT solutions should be stored properly at -20°C and used within a few months to prevent loss of potency. Aliquoting the stock solution is recommended to avoid multiple freeze-thaw cycles.
Q5: Are there any off-target effects of DAPT I should be aware of?
While DAPT is a widely used and potent γ-secretase inhibitor, it's important to be aware of potential off-target effects. Besides Notch, γ-secretase has other substrates, including amyloid precursor protein (APP), E-cadherin, and ErbB4. Therefore, DAPT can influence signaling pathways beyond Notch. It's crucial to include appropriate controls in your experiments to attribute the observed effects specifically to Notch inhibition.
Troubleshooting Guides
Western Blotting Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak signal for cleaved Notch1 (NICD) | Low basal Notch activity in the cell line. | Stimulate cells with a Notch ligand (e.g., Jagged1 or Delta-like 1) if possible. |
| Insufficient DAPT concentration or treatment time. | Perform a dose-response (10-100 µM) and time-course (12-72 hours) experiment. | |
| Poor antibody quality or incorrect dilution. | Use a validated antibody for cleaved Notch1 and optimize the antibody concentration. | |
| Inconsistent loading control (e.g., β-actin, GAPDH) | Inaccurate protein quantification. | Use a reliable protein assay (e.g., BCA) and ensure equal loading amounts. |
| High background | Insufficient blocking or washing. | Increase blocking time (e.g., 1 hour at room temperature or overnight at 4°C) and the number/duration of washes. |
| Antibody concentration is too high. | Reduce the primary and/or secondary antibody concentration. |
qPCR Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No significant downregulation of Hes1 or Hey1 mRNA | Suboptimal DAPT treatment. | Optimize DAPT concentration and incubation time for your cell line. |
| Inefficient primers. | Design and validate new primers with high efficiency (90-110%). | |
| Poor RNA quality. | Ensure RNA is intact and free of contaminants using a spectrophotometer or bioanalyzer. | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. |
| Inconsistent cell treatment. | Ensure uniform cell density and DAPT treatment across all samples. |
Experimental Protocols
Protocol 1: Western Blotting for Cleaved Notch1 (NICD)
-
Cell Treatment: Plate your cells and allow them to adhere. Treat the cells with varying concentrations of DAPT (e.g., 10, 25, 50 µM) and a vehicle control (DMSO) for 24-48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved Notch1 (Val1744) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Quantitative PCR (qPCR) for Hes1 and Hey1
-
Cell Treatment and RNA Extraction: Treat cells with DAPT as described for Western blotting. After treatment, harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for your target genes (Hes1, Hey1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Primer Sequences (Human):
-
HES1 Forward: 5'-TGTCAACACGACACCGGATAAA-3'
-
HES1 Reverse: 5'-CCATAATAGGCTTTGATGACTTTCTG-3'
-
HEY1 Forward: (Commercially available primer pairs are recommended for optimal performance)
-
HEY1 Reverse: (Commercially available primer pairs are recommended for optimal performance)
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Protocol 3: Notch Reporter Luciferase Assay
-
Transfection: Co-transfect your cells with a Notch-responsive luciferase reporter plasmid (containing CSL binding sites) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Treatment: After 24 hours, treat the transfected cells with DAPT or a vehicle control. You may also include a positive control by stimulating the Notch pathway.
-
Luciferase Assay: After the desired treatment time (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. A decrease in the normalized luciferase activity in DAPT-treated cells indicates inhibition of the Notch pathway.
Visualizations
Caption: DAPT inhibits the Notch signaling pathway by blocking γ-secretase.
Caption: Workflow for confirming DAPT activity in a new cell line.
References
- 1. stemcell.com [stemcell.com]
- 2. DAPT (chemical) - Wikipedia [en.wikipedia.org]
- 3. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-time imaging of notch activation with a luciferase complementation-based reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming DAPT Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to DAPT (γ-secretase inhibitor) in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is DAPT and how does it work?
A: DAPT is a potent, cell-permeable dipeptide inhibitor of γ-secretase, an enzyme complex involved in the cleavage and activation of several transmembrane proteins, most notably the Notch receptor. By inhibiting γ-secretase, DAPT prevents the release of the Notch intracellular domain (NICD), which subsequently blocks the activation of downstream target genes involved in cell proliferation, differentiation, and survival.
Q2: My cancer cell line is showing resistance to DAPT. What are the common underlying mechanisms?
A: Resistance to DAPT can be multifactorial and may involve one or more of the following mechanisms:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative pro-survival signaling pathways that compensate for the inhibition of Notch signaling. A common mechanism is the activation of the PI3K/AKT/mTOR pathway.[1][2][3][4][5][6]
-
Presence of Cancer Stem Cells (CSCs): A subpopulation of cells within a tumor, known as cancer stem cells, may exhibit intrinsic resistance to DAPT. These cells are often characterized by the expression of surface markers such as CD44 and CD133.[7][8][9][10][11]
-
Epigenetic Modifications: Changes in the epigenetic landscape of cancer cells can lead to DAPT resistance. For instance, alterations in histone methylation, such as changes in H3K27me3 levels, have been observed in γ-secretase inhibitor (GSI)-resistant T-cell acute lymphoblastic leukemia (T-ALL).[1][12][13][14]
Q3: How can I confirm that the Notch pathway is effectively inhibited in my DAPT-treated cells?
A: To confirm Notch pathway inhibition, you should assess the levels of the Notch intracellular domain (NICD) and the expression of downstream Notch target genes. A western blot for NICD should show a decrease in its levels upon DAPT treatment. Additionally, quantitative real-time PCR (qRT-PCR) for Notch target genes like HES1 and HEY1 should demonstrate a significant downregulation of their mRNA expression.
Q4: Are there any strategies to overcome DAPT resistance?
A: Yes, several strategies are being explored to overcome DAPT resistance:
-
Combination Therapy: Combining DAPT with inhibitors of bypass signaling pathways can be effective. For example, co-treatment with a PI3K/AKT/mTOR inhibitor may re-sensitize resistant cells to DAPT.[1][2]
-
Targeting Epigenetic Regulators: In cases of epigenetic-mediated resistance, combining DAPT with epigenetic modulators, such as the BET bromodomain inhibitor JQ1, has shown promise in preclinical models of T-ALL.[1][15][16][17][18]
-
Targeting Cancer Stem Cells: Therapies aimed at eliminating or differentiating the cancer stem cell population may help to overcome resistance.
Troubleshooting Guides
Problem 1: Inconsistent or no reduction in cell viability after DAPT treatment.
| Possible Cause | Suggested Solution |
| Cell line is intrinsically resistant to DAPT. | Investigate the status of alternative survival pathways like PI3K/AKT/mTOR. Consider combination therapy with an inhibitor of the activated pathway. |
| Suboptimal DAPT concentration or treatment duration. | Perform a dose-response and time-course experiment to determine the optimal IC50 value and treatment duration for your specific cell line. |
| Degradation of DAPT. | Ensure proper storage of DAPT according to the manufacturer's instructions. Prepare fresh working solutions for each experiment. |
| Issues with the cell viability assay. | Verify the accuracy of your cell viability assay by including appropriate positive and negative controls. Consider using an alternative viability assay to confirm your results.[19][20][21][22] |
Problem 2: Difficulty in detecting the Notch Intracellular Domain (NICD) by Western Blot.
| Possible Cause | Suggested Solution |
| Low abundance of NICD. | NICD is often rapidly degraded. Ensure you are using a fresh cell lysate and consider using a proteasome inhibitor (e.g., MG132) for a short period before cell lysis to allow for NICD accumulation. |
| Inefficient protein extraction. | Use a lysis buffer optimized for nuclear proteins, as NICD translocates to the nucleus. |
| Poor antibody quality. | Use a validated antibody specific for the cleaved form of Notch. |
| Suboptimal Western Blot protocol. | Optimize your Western blot protocol, including transfer conditions and antibody concentrations. Refer to our detailed protocol below.[23][24][25][26][27] |
Data Presentation
Table 1: Hypothetical IC50 Values for DAPT in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | DAPT Sensitivity | DAPT IC50 (µM) |
| T-ALL-S | Sensitive | 5 |
| T-ALL-R | Resistant | 50 |
| BreastCancer-S | Sensitive | 10 |
| BreastCancer-R | Resistant | >100 |
Note: This table presents hypothetical data for illustrative purposes. Actual IC50 values will vary depending on the cell line and experimental conditions.[28][29][30]
Table 2: Hypothetical Quantitative Proteomic Analysis of DAPT-Resistant Cells
| Protein | Pathway | Fold Change (Resistant vs. Sensitive) |
| p-AKT (S473) | PI3K/AKT/mTOR | 3.5 ↑ |
| p-mTOR (S2448) | PI3K/AKT/mTOR | 2.8 ↑ |
| CD44 | Cancer Stem Cell Marker | 4.2 ↑ |
| H3K27me3 | Epigenetic Mark | 1.5 ↓ |
Note: This table illustrates potential changes in protein expression and post-translational modifications that may be observed in DAPT-resistant cells.[31][32][33][34][35][36]
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
DAPT Treatment: Treat cells with a range of DAPT concentrations for 24-72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[19][20][21][22]
Western Blot for Notch Intracellular Domain (NICD)
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved Notch1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[23][24][25][26][27]
Visualizations
Caption: Mechanisms of resistance to DAPT in cancer cells.
Caption: Workflow for investigating and overcoming DAPT resistance.
Caption: Logical relationships in DAPT resistance.
References
- 1. An epigenetic mechanism of resistance to targeted therapy in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of CD44 and CD133 as cancer stem cell markers for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Expression of the Cancer Stem Cell Markers CD44 and CD133 in Colorectal Cancer: An Immunohistochemical Staining Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | CD44: a cancer stem cell marker and therapeutic target in leukemia treatment [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. The H3K27me3 demethylase UTX is a gender-specific tumor suppressor in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Contrasting roles for histone 3 lysine 27 demethylases in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overcoming BET-inhibitor JQ1 resistance in aggressive non-small cell lung cancer by inducing ferroptosis via inhibition of the BRD2-FTH1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. texaschildrens.org [texaschildrens.org]
- 23. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 25. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 26. Western blot troubleshooting guide! [jacksonimmuno.com]
- 27. Troubleshooting tips for western blot | Abcam [abcam.com]
- 28. Glucocorticoid resistance in T-lineage acute lymphoblastic leukaemia is associated with a proliferative metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Quantitative proteomics characterization of cancer biomarkers and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 33. air.unimi.it [air.unimi.it]
- 34. Frontiers | Quantitative Proteomic Profiling Identifies a Potential Novel Chaperone Marker in Resistant Breast Cancer [frontiersin.org]
- 35. Discovery of Proteins Responsible for Resistance to Three Chemotherapy Drugs in Breast Cancer Cells Using Proteomics and Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Quantitative Proteomics of the Cancer Cell Line Encyclopedia - PMC [pmc.ncbi.nlm.nih.gov]
minimizing variability in DAPT-treated samples
Welcome to the technical support center for DAPT (γ-secretase inhibitor). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their DAPT-treated samples and ensure reliable, reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is DAPT and what is its primary mechanism of action?
A1: DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester) is a potent, cell-permeable dipeptide that acts as a γ-secretase inhibitor.[1][2][3] The γ-secretase complex is a multi-subunit protease responsible for the cleavage of several type I transmembrane proteins.[1] By inhibiting this complex, DAPT blocks the intracellular processing of key signaling molecules, most notably the Notch receptor and the Amyloid Precursor Protein (APP).[1]
-
Notch Signaling: Inhibition of Notch cleavage prevents the release of the Notch Intracellular Domain (NICD), which would normally translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and apoptosis.
-
APP Processing: DAPT blocks the final cleavage step of APP, thereby reducing the production of various amyloid-beta (Aβ) peptides, such as Aβ40 and Aβ42, which are implicated in Alzheimer's disease.
Q2: How should I prepare and store DAPT stock solutions?
A2: Proper preparation and storage of DAPT are critical for maintaining its activity and ensuring consistent results.
| Parameter | Recommendation | Rationale |
| Solvent | High-quality, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. Ethanol can also be used. DAPT is insoluble in water. | DMSO ensures good solubility and stability. Using a high-purity, anhydrous grade minimizes the introduction of water, which can affect compound stability and cell health. |
| Stock Concentration | Prepare a high-concentration stock solution (e.g., 10-50 mM in DMSO). A 10 mM stock can be made by resuspending 5 mg of DAPT in 1.16 mL of DMSO. | A high-concentration stock allows for small volumes to be added to culture media, minimizing the final DMSO concentration to non-toxic levels (typically ≤ 0.1%). |
| Storage | Store the solid compound at -20°C. Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C. | Aliquoting prevents repeated freeze-thaw cycles, which can lead to compound degradation and loss of potency. |
| Handling | Protect stock solutions from prolonged exposure to light. Prepare fresh dilutions in culture medium immediately before each experiment. | DAPT may be light-sensitive. Its stability in aqueous culture media can be limited. |
Q3: What is a typical working concentration and incubation time for DAPT?
A3: The optimal working concentration and incubation time are highly dependent on the cell type and the specific biological question. However, general ranges can be provided as a starting point for optimization.
| Parameter | Typical Range | Considerations |
| Working Concentration | 1-40 µM for most in vitro applications. IC50 values are reported to be around 20 nM for Aβ production in HEK293 cells and 115-200 nM in human primary cultures. | A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and desired effect (e.g., Notch inhibition vs. Aβ reduction). High concentrations (>50-100 µM) may induce off-target effects or cytotoxicity. |
| Incubation Time | 24 to 72 hours. Some protocols use pre-treatment for a few hours. | The duration should be optimized based on the half-life of the target protein and the desired downstream readout. For long incubation periods (>48h), consider replacing the media with fresh DAPT-containing media to maintain a stable concentration. |
Troubleshooting Guides
This section addresses specific issues that can lead to variability in DAPT experiments.
Issue 1: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Ensure a homogenous single-cell suspension before plating. After seeding, gently rock the plate to ensure even cell distribution. Use a consistent cell number and confluency at the start of each experiment. |
| Edge Effects in Multi-Well Plates | Evaporation from outer wells can concentrate media components and DAPT. To minimize this, fill the perimeter wells with sterile PBS or media without cells and do not use them for data collection. |
| Inaccurate DAPT Dilution | Prepare fresh dilutions from a validated stock for each experiment. Perform serial dilutions carefully. For the final dilution into the culture plate, add the DAPT solution to the media and mix well before adding to the cells. |
| DAPT Degradation | Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Prepare working solutions immediately before use, as DAPT stability in aqueous media can be limited. |
Issue 2: Inconsistent or No DAPT Effect
| Possible Cause | Recommended Solution |
| Sub-optimal Cell Confluency | Cell density can significantly impact drug efficacy. Cells at low confluency (e.g., 30-50%) are typically in an exponential growth phase and may be more responsive. Highly confluent cells may exhibit contact inhibition or altered protein expression, affecting their response. Standardize the confluency at which you treat your cells. |
| Degraded DAPT Stock | Purchase DAPT from a reputable supplier. If in doubt about your stock, test its activity in a well-characterized positive control cell line known to be responsive to γ-secretase inhibition. |
| Lot-to-Lot Variability of DAPT | Different batches of DAPT may have variations in purity or potency. When opening a new lot, perform a quality control check by running a dose-response curve and comparing the IC50 value to that of the previous, validated lot. |
| Incorrect Solvent Concentration | The final DMSO concentration in the culture media should be non-toxic, typically ≤ 0.1%. Always run a vehicle control (media with the same final concentration of DMSO) to ensure the observed effects are due to DAPT and not the solvent. |
| Interaction with Media Components | Serum components can sometimes bind to small molecules, reducing their effective concentration. If variability is high, consider reducing the serum percentage during treatment or transitioning to a serum-free, chemically defined medium, if compatible with your cell line. |
Issue 3: Observed Cellular Toxicity
| Possible Cause | Recommended Solution |
| DAPT Concentration is Too High | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your specific cell line. Choose a working concentration well below the toxic threshold that still achieves the desired biological effect. |
| Solvent (DMSO) Toxicity | Ensure the final DMSO concentration does not exceed 0.1%. High concentrations of DMSO can be toxic to cells. Always include a vehicle-only control to assess solvent toxicity. |
| On-Target Toxicity via Notch Inhibition | DAPT is a potent inhibitor of Notch signaling, which is critical for the survival and maintenance of certain cell types. The observed "toxicity" may be the intended biological consequence of Notch pathway inhibition (e.g., inducing apoptosis). This should be confirmed with downstream pathway analysis. |
Experimental Protocols & Visualizations
Standard DAPT Treatment Workflow
A standardized workflow is essential for minimizing variability.
Caption: Standard experimental workflow for DAPT treatment in cell culture.
DAPT Mechanism of Action: Signaling Pathway
DAPT's primary effect is the inhibition of the γ-secretase enzyme complex, which disrupts the processing of Notch and APP.
Caption: DAPT inhibits γ-secretase, blocking Notch and APP processing.
Troubleshooting Logic Flow
When encountering variability, a logical approach can help identify the source of the issue.
Caption: A logical flow for troubleshooting variability in DAPT experiments.
References
Validation & Comparative
Validating DAPT's Efficacy in γ-Secretase Inhibition: A Comparative Guide
For researchers and professionals in drug development, precise validation of enzyme inhibitors is paramount. This guide provides a comparative analysis of N-[(3,5-Difluorophenyl)acetyl]-L-alanyl-2-phenyl]glycine-1,1-dimethylethyl ester (DAPT), a widely used γ-secretase inhibitor. We present experimental data, detailed protocols, and comparisons with other inhibitors to support the validation of DAPT's activity.
Quantitative Analysis of DAPT Inhibition
DAPT has been shown to be a potent inhibitor of γ-secretase, a key enzyme implicated in Alzheimer's disease and cancer. Its inhibitory activity, often quantified by the half-maximal inhibitory concentration (IC50), varies depending on the cell type and the specific substrate being measured.
| Cell Line/System | Substrate/Endpoint | DAPT IC50 | Reference |
| Human Primary Neurons | Total Aβ | 115 nM | [1][2] |
| Human Primary Neurons | Aβ42 | 200 nM | [1][2] |
| HEK 293 cells | Total Aβ | 20 nM | [3] |
| Neuronal Membranes | N-Cadherin Cleavage (N-Cad/CTF2 production) | ~30 nM | [4] |
| SH-SY5Y cells | γ-secretase activity | 5 µM (effective concentration for APP-CTF accumulation) | [5] |
| Uterine Leiomyosarcoma (SK-UT-1B) | Cell Viability | 90.13 µM | [6] |
| Uterine Leiomyosarcoma (SK-LMS-1) | Cell Viability | 129.9 µM | [6] |
Comparison with Alternative γ-Secretase Inhibitors
DAPT is one of several known γ-secretase inhibitors (GSIs). The choice of inhibitor can be critical, as different GSIs can exhibit varying potencies and effects on different substrates.
| Inhibitor | Target/Cell Line | IC50 | Reference |
| DAPT | Total Aβ (Human Primary Neurons) | 115 nM | [1][2] |
| DAPT | Aβ42 (Human Primary Neurons) | 200 nM | [1][2] |
| Semagacestat | Aβ40, Aβ42, Aβ38, Notch | 12.1 nM, 10.9 nM, 12 nM, 14.1 nM | [7] |
| Avagacestat (BMS-708163) | APP cleavage vs. Notch cleavage | 193-fold selectivity for APP over Notch | [8] |
| L-685,458 | γ-secretase activity | 17 nM | [7] |
| Compound E | Aβ40, Aβ42, Notch cleavage | 0.24 nM, 0.37 nM, 0.32 nM | [7] |
| MK-0752 | Aβ40 (SH-SY5Y cells) | 5 nM | [7] |
| Nirogacestat (PF-3084014) | γ-secretase | 6.2 nM | [7] |
| Crenigacestat (LY3039478) | Notch and γ-secretase | 1 nM (in most tumor cell lines) | [7] |
| LY-411575 | γ-secretase (membrane/cell-based) | 0.078 nM / 0.082 nM | [7] |
Signaling Pathways and Experimental Workflows
The primary mechanism of DAPT is the inhibition of the γ-secretase complex, which plays a crucial role in two major signaling pathways: the processing of Amyloid Precursor Protein (APP) and the activation of Notch signaling.
Caption: Overview of APP processing and Notch signaling pathways.
DAPT's inhibitory action on γ-secretase blocks the final cleavage step in both pathways, leading to a reduction in Aβ and NICD production.
Caption: DAPT inhibits the γ-secretase complex.
Validating this inhibition typically involves a series of in vitro and cell-based assays.
Caption: Workflow for validating DAPT's inhibitory effects.
Experimental Protocols
Here are detailed methodologies for key experiments used to validate DAPT's inhibition of γ-secretase activity.
In Vitro γ-Secretase Activity Assay
This assay directly measures the enzymatic activity of γ-secretase on its substrates in a cell-free system.
Protocol:
-
Membrane Preparation: Isolate membranes from cultured cells (e.g., cortical neurons) expressing γ-secretase and its substrates. This is typically done through homogenization and ultracentrifugation to obtain a postnuclear fraction.
-
Incubation: Resuspend the purified membranes in a citrate (B86180) buffer (e.g., 150 mM, pH 6.4).
-
Treatment: Add varying concentrations of DAPT or a vehicle control (e.g., DMSO) to the membrane suspension.
-
Enzymatic Reaction: Incubate the samples at 37°C for a set period (e.g., 16 hours) to allow for enzymatic activity. A control sample should be kept at 4°C to prevent cleavage.
-
Termination: Stop the reaction by adding Laemmli buffer.
-
Analysis: Analyze the production of cleavage products (e.g., APP intracellular domain - AICD, or N-Cad/CTF2) by Western blot using specific antibodies[4].
Cellular Aβ Production Assay (ELISA)
This cell-based assay quantifies the amount of Aβ peptide secreted from cells following treatment with an inhibitor.
Protocol:
-
Cell Culture: Plate cells (e.g., HEK293 transfected with APP, or primary neurons) in 96-well plates and allow them to adhere overnight[3].
-
Pre-treatment (Optional): Pre-treat cells with DAPT for a short period (e.g., 2 hours).
-
Treatment: Replace the medium with fresh medium containing various concentrations of DAPT or a vehicle control.
-
Incubation: Incubate the cells for a specified time (e.g., 24 hours) at 37°C[3].
-
Sample Collection: Collect the conditioned media from each well.
-
ELISA: Analyze the levels of total Aβ or specific isoforms like Aβ42 using a sandwich ELISA kit with specific capture and detection antibodies[3].
-
Data Analysis: Calculate the percentage inhibition of Aβ production relative to the vehicle-treated control and determine the IC50 value by fitting the data to a four-parameter logistical model[3].
Notch Signaling Reporter Assay
This assay measures the transcriptional activity of downstream targets of the Notch pathway, which is dependent on γ-secretase cleavage of the Notch receptor.
Protocol:
-
Cell Line: Use a cell line (e.g., HEK293) stably co-transfected with a Gal4 promoter-driven luciferase reporter gene and a Gal4/VP16-tagged Notch-ΔE (NΔE) construct[9].
-
Cell Plating: Seed the cells in a 96-well plate.
-
Induction and Treatment: Add tetracycline (B611298) to induce the expression of the NΔE construct and simultaneously treat the cells with different concentrations of DAPT[9].
-
Incubation: Incubate the cells for 24 hours at 37°C[9].
-
Lysis and Luciferase Assay: Lyse the cells and add a luciferase assay reagent.
-
Measurement: Measure the luminescence using a microplate reader. The signal is proportional to the γ-secretase-mediated cleavage of NΔE[9].
-
Analysis: Normalize the luciferase signal to a control and calculate the inhibition of Notch signaling.
Cell Viability/Cytotoxicity Assay (MTT Assay)
It is crucial to assess whether the observed effects of DAPT are due to specific enzyme inhibition or general cytotoxicity.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate and treat with a range of DAPT concentrations for a specified duration (e.g., 24-72 hours)[3][10].
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[3][10].
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan (B1609692) crystals[3][10].
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using an ELISA plate reader[3][6].
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. This helps to distinguish specific inhibitory effects from non-specific toxicity.
References
- 1. DAPT [neuromics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibitors of γ-secretase stabilize the complex and differentially affect processing of amyloid precursor protein and other substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of γ-Secretase Leads to an Increase in Presenilin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. γ-Secretase Inhibitor, DAPT Inhibits Self-renewal and Stemness Maintenance of Ovarian Cancer Stem-like Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
comparing the effects of DAPT to other γ-secretase inhibitors
For researchers investigating pathways modulated by γ-secretase, selecting the appropriate inhibitor is critical. This guide provides an objective comparison of N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester (DAPT), a widely used laboratory tool, against other notable γ-secretase inhibitors (GSIs) such as Semagacestat, Avagacestat (B1665833), and RO4929097. The comparison focuses on inhibitory potency, substrate selectivity, and the experimental frameworks used for their evaluation.
Mechanism of Action: Targeting a Key Cellular Protease
Gamma-secretase is a multi-subunit intramembrane protease complex essential for the cleavage of numerous type I transmembrane proteins.[1] Its most studied substrates are the Amyloid Precursor Protein (APP) and Notch receptors.[2][3] GSIs function by binding to the γ-secretase complex, thereby preventing the proteolytic processing of these substrates.[2]
In the context of Notch signaling, GSIs block the final cleavage step that releases the Notch Intracellular Domain (NICD).[1][4] The NICD typically translocates to the nucleus to act as a transcriptional activator; its inhibition is a key therapeutic strategy in certain cancers where Notch signaling is aberrantly activated.[4][5] In APP processing, γ-secretase cleavage is the final step in generating amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[3] Consequently, GSIs were heavily investigated as potential Alzheimer's therapeutics.[6]
Comparative Efficacy: A Quantitative Overview
The potency and selectivity of γ-secretase inhibitors vary significantly. DAPT, while a potent inhibitor, shows little selectivity between APP and Notch. In contrast, other compounds have been specifically developed to be "Notch-sparing" to avoid toxicities associated with Notch inhibition, such as gastrointestinal issues.[6][7] The following table summarizes the in vitro inhibitory concentrations (IC50) for DAPT and its alternatives.
| Inhibitor | Target | IC50 / EC50 (nM) | Cell Line / Conditions | Reference |
| DAPT | γ-Secretase | 20 | HEK293 cells | [2] |
| Total Aβ | 115 | Human primary cultures | [8][9] | |
| Aβ42 | 200 | Human primary cultures | [8][9] | |
| Notch Signaling | 360 (NICD) | Cell-based assay | [10] | |
| Semagacestat | Aβ40 | 12.1 | H4 human glioma cells | [11][12] |
| Aβ42 | 10.9 | H4 human glioma cells | [11][12][13] | |
| Notch Signaling | 14.1 | H4 human glioma cells | [8][11][12][13] | |
| Avagacestat | Aβ40 | 0.30 | Cell-based assay | [14] |
| Aβ42 | 0.27 | Cell-based assay | [14][15] | |
| Notch Signaling | 58 | Cell-based assay | [14] | |
| RO4929097 | γ-Secretase | 4 | Cell-free enzyme assay | [16][17] |
| Aβ40 | 14 | HEK293 cells | [16] | |
| Notch Signaling | 5 | Cellular Notch reporter assay | [16][17] |
Signaling Pathways and Inhibition
The diagrams below illustrate the points of intervention for γ-secretase inhibitors in both the Notch and APP processing pathways.
Key Experimental Protocols
The evaluation of γ-secretase inhibitors relies on a set of standardized in vitro assays to determine their potency and selectivity.
Cellular Aβ Quantification Assay (ELISA)
This assay quantifies the amount of Aβ peptide secreted by cells following treatment with a GSI.
-
Cell Line and Culture: H4 human glioma cells or HEK293 cells stably overexpressing human APP are commonly used.[11] Cells are seeded in multi-well plates and cultured to a specified confluency.
-
Compound Treatment: Cells are treated with various concentrations of the GSI (e.g., DAPT, Semagacestat) or a vehicle control (typically DMSO) for a fixed duration, such as 24 hours.[11]
-
Sample Collection: After incubation, the cell culture medium is collected. Cell lysates can also be prepared to measure intracellular levels of APP C-terminal fragments (CTFs).
-
Quantification: The concentration of Aβ40 and Aβ42 in the collected medium is measured using specific sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kits.[11]
-
Data Analysis: Aβ concentrations are normalized to the vehicle-treated control. A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.[12]
Notch Signaling Inhibition Assay (Reporter Gene Assay)
This protocol assesses the inhibitory effect of a GSI on the transcriptional activity of the Notch pathway.
-
Cell Line and Transfection: HEK293 or H4 cells are transiently co-transfected with two plasmids: one expressing a constitutively active form of Notch1 (NotchΔE) and another containing a reporter gene (e.g., luciferase) under the control of a promoter with binding sites for the NICD/RBPJ transcription factor complex.[11][12]
-
Compound Treatment: Transfected cells are treated with a range of GSI concentrations or a vehicle control for 18-24 hours.
-
Lysis and Measurement: Cells are lysed, and a luciferase substrate is added to the lysate. The resulting luminescence, which is proportional to Notch pathway activity, is measured using a luminometer.
-
Data Analysis: Luminescence values are normalized to the vehicle control. The IC50 for Notch inhibition is determined by plotting the percentage of inhibition of luciferase activity against the logarithm of the GSI concentration.[12]
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of GSIs on cell lines.
-
Cell Seeding: Cancer cell lines (e.g., OVCAR-3, SK-UT-1B) are seeded in 96-well plates.[1][18]
-
Compound Exposure: Cells are incubated with increasing concentrations of the GSI for various time points (e.g., 24, 48, 72 hours).[1]
-
MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization and Measurement: A solubilizing agent (like DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. The IC50 value, representing the concentration that causes 50% inhibition of cell viability, is then determined.[1]
Generalized Experimental Workflow
The following diagram outlines a typical workflow for the initial in vitro comparison of different γ-secretase inhibitors.
Discussion and Conclusion
The choice between DAPT and other γ-secretase inhibitors depends entirely on the experimental goals.
-
DAPT remains a valuable and cost-effective tool for general-purpose in vitro inhibition of γ-secretase.[4] Its well-characterized, potent blockade of both APP and Notch processing makes it suitable for studies where pan-inhibition is desired to elucidate the role of γ-secretase in a biological process.[2][3]
-
Semagacestat shows roughly equipotent inhibition of both Aβ production and Notch signaling.[11][13] Its development history and extensive clinical trial data, despite ultimate failure due to lack of efficacy and side effects, provide a rich dataset for translational studies.[6][12]
-
Avagacestat was specifically designed as a Notch-sparing GSI.[7] The data clearly demonstrates its significantly higher potency against Aβ production compared to Notch signaling (a selectivity of over 100-fold).[7][14][15] This makes it the superior choice for studies aiming to modulate amyloidogenesis while minimizing the confounding effects of Notch inhibition.
-
RO4929097 is a highly potent inhibitor of both γ-secretase and Notch signaling, with IC50 values in the low nanomolar range.[16][17] Its primary development has been in oncology, making it a relevant tool for cancer researchers studying Notch-dependent tumors.[17][19]
References
- 1. mdpi.com [mdpi.com]
- 2. apoptosis-kit.com [apoptosis-kit.com]
- 3. embopress.org [embopress.org]
- 4. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Notch signaling, gamma-secretase inhibitors, and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics of selective inhibition of γ-secretase by avagacestat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. DAPT, gamma-Secretase inhibitor (CAS 208255-80-5) | Abcam [abcam.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Targeting of Notch Signaling Pathway by DAPT in Human Ovarian Cancer: Possible Anti Metastatic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
DAPT vs. LY-411575: A Comparative Guide to Notch Pathway Inhibition
For researchers, scientists, and drug development professionals investigating the intricacies of the Notch signaling pathway, the choice of a potent and specific inhibitor is paramount. This guide provides a comprehensive, data-driven comparison of two widely used γ-secretase inhibitors: DAPT and LY-411575. By examining their performance, physicochemical properties, and experimental applications, this document aims to facilitate an informed decision for your research needs.
Mechanism of Action: Targeting γ-Secretase to Inhibit Notch
Both DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester) and LY-411575 are cell-permeable small molecules that function as inhibitors of the γ-secretase complex.[1][2] This multi-protein enzyme complex is responsible for the intramembrane cleavage of several type I transmembrane proteins, including the Notch receptor and the Amyloid Precursor Protein (APP).[1][2]
The canonical Notch signaling pathway is activated upon ligand binding, which triggers a series of proteolytic cleavages. The final cleavage, mediated by γ-secretase, releases the Notch Intracellular Domain (NICD).[3][4] The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) to activate the transcription of downstream target genes, such as those in the HES and HEY families.[4][5] By inhibiting γ-secretase, both DAPT and LY-411575 prevent the release of NICD, thereby effectively blocking the downstream signaling cascade.[1][2][3]
Physicochemical Properties and Chemical Structures
A fundamental understanding of the chemical and physical characteristics of these inhibitors is crucial for their effective use in experimental settings.
| Property | DAPT | LY-411575 |
| Systematic Name | tert-Butyl (S)-{(2S)-2-[2-(3,5-difluorophenyl)acetamido]propanamido}phenylacetate | N2-[(2S)-2-(3,5-difluorophenyl)-2-hydroxyethanoyl]-N1-[(7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-L-alaninamide[6] |
| Alternative Names | GSI-IX; LY-374973[1] | - |
| CAS Number | 208255-80-5[1][7] | 209984-57-6[6] |
| Chemical Formula | C₂₃H₂₆F₂N₂O₄[1][7] | C₂₆H₂₃F₂N₃O₄[6] |
| Molecular Weight | 432.5 g/mol [1][8] | 479.48 g/mol [6] |
| Solubility | Soluble in DMSO (≥21.62 mg/mL), Ethanol (≥16.36 mg/mL with ultrasonic assistance), Insoluble in water[9][10] | Soluble in DMSO (up to 100 mM), Slightly soluble in Methanol (0.1-1 mg/ml)[6][11] |
| Storage | Store powder at 4°C desiccated; Store DMSO solution at -20°C[12] | Store powder at -20°C; Store reconstituted aliquots at -20°C, protected from light[6] |
Chemical Structures:
Caption: Chemical structures of DAPT and LY-411575.
Potency and Selectivity: A Quantitative Comparison
While both compounds inhibit γ-secretase, their potency and selectivity differ significantly. LY-411575 is a considerably more potent inhibitor of Notch signaling than DAPT.
| Inhibitor | Target/Assay | Cell Line | IC₅₀ | Reference(s) |
| DAPT | Aβ production | HEK 293 | 20 nM | [13] |
| Aβ total production | Human primary neuronal cultures | 115 nM | [13] | |
| Aβ42 production | Human primary neuronal cultures | 200 nM | [13] | |
| Cell Proliferation | OVCAR-3 | 160 nM | [14] | |
| Cell Viability | SK-LMS-1 | 129.9 µM | [4] | |
| LY-411575 | γ-secretase (membrane-based) | - | 0.078 nM | [2] |
| γ-secretase (cell-based) | HEK 293 | 0.082 nM | [2] | |
| Notch S3 cleavage | HEK 293 | 0.39 nM | [2] | |
| Aβ40 production | HEK 293 | 0.082 nM | [9] | |
| γ-secretase | - | 0.14 nM | [15] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that LY-411575 exhibits sub-nanomolar potency in inhibiting γ-secretase and Notch cleavage, making it orders of magnitude more potent than DAPT.[2][13] One study suggests LY-411575 is approximately 100-fold stronger than DAPT.[12]
Off-Target Effects and In Vivo Considerations
As γ-secretase has multiple substrates, its inhibition can lead to off-target effects. Understanding these is critical for interpreting experimental results and for preclinical development.
DAPT:
-
Neurotoxicity: Studies in planarian regeneration models have shown that DAPT exposure can cause neurodevelopmental defects, suggesting potential neurotoxicity.[14]
-
Non-specific effects: In some contexts, DAPT's effects may be independent of Notch signaling. For example, it has been shown to enhance neuronal differentiation in embryonic stem cells independently of Sonic Hedgehog signaling.[16] It can also influence other pathways, such as the Wnt/β-catenin pathway.[16]
LY-411575:
-
Gastrointestinal Toxicity: A significant in vivo side effect of LY-411575 is intestinal goblet cell hyperplasia, which can lead to severe diarrhea in animal models.[12][17] This is thought to be a mechanism-based toxicity resulting from potent Notch inhibition, as the Notch pathway is crucial for maintaining the balance of secretory and absorptive cell lineages in the gut.[18]
-
Effects on Lymphopoiesis: Chronic administration of LY-411575 in mice has been shown to impair lymphocyte development, specifically affecting intrathymic differentiation.[18] This highlights the role of Notch signaling in hematopoiesis.
-
Thymus Atrophy: At higher doses, LY-411575 can cause significant thymus atrophy.
It is important to note that some of these on-target toxicities are reversible after a washout period.
Experimental Protocols
To facilitate the direct comparison of DAPT and LY-411575 in your own research, detailed protocols for key assays are provided below.
Western Blotting for Notch Intracellular Domain (NICD)
This protocol is designed to detect the levels of the cleaved, active form of Notch1 (NICD).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-Notch1 Cleaved (Val1744) (e.g., from Cell Signaling Technology)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with DAPT, LY-411575, or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved Notch1 (NICD) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The expected size for NICD is approximately 120 kDa.[15]
Notch Pathway Reporter Assay (Luciferase-Based)
This assay measures the transcriptional activity of the Notch pathway.
Materials:
-
HEK293 cells (or other suitable cell line)
-
CSL-luciferase reporter plasmid (containing tandem repeats of the CSL binding site upstream of a minimal promoter driving firefly luciferase)
-
A constitutively expressed Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
DAPT and LY-411575
-
Dual-luciferase reporter assay system
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the CSL-luciferase reporter plasmid and the Renilla luciferase normalization plasmid using a suitable transfection reagent.
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of DAPT, LY-411575, or vehicle control.
-
Incubation: Incubate the cells for another 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC₅₀ values.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitors on cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well plates
-
DAPT and LY-411575
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density for proliferation.
-
Inhibitor Treatment: After 24 hours, treat the cells with a range of concentrations of DAPT, LY-411575, or vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and plot the results to determine the IC₅₀ for cytotoxicity.
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate the Notch signaling pathway and a typical experimental workflow for comparing DAPT and LY-411575.
Caption: The canonical Notch signaling pathway and the point of inhibition by DAPT and LY-411575.
Caption: A typical experimental workflow for the comparative analysis of DAPT and LY-411575.
Conclusion
Both DAPT and LY-411575 are valuable tools for the inhibition of the Notch signaling pathway through their action on γ-secretase. The choice between them will largely depend on the specific requirements of the experiment.
-
LY-411575 is the inhibitor of choice when high potency is required. Its sub-nanomolar IC₅₀ for Notch inhibition makes it suitable for applications where complete and robust pathway blockade is necessary. However, researchers must be mindful of its significant in vivo side effects, particularly gastrointestinal toxicity and effects on the hematopoietic system, which are a direct consequence of its potent on-target activity.
-
DAPT is a less potent but still effective inhibitor of the Notch pathway. It has been widely used and is well-characterized in a multitude of in vitro studies. Its lower potency might be advantageous in certain contexts where a more moderate inhibition of the pathway is desired, or to minimize the on-target toxicities seen with more potent inhibitors.
Ultimately, the selection of the appropriate inhibitor should be guided by a thorough consideration of the experimental goals, the model system being used, and the potential for off-target and on-target toxicities. This guide provides the foundational data to aid in making that critical decision.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. mdpi.com [mdpi.com]
- 5. protocols.io [protocols.io]
- 6. The Potential of Gamma Secretase as a Therapeutic Target for Cardiac Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Human Notch1 Pathway Reporter Kit - Creative Biolabs [creative-biolabs.com]
- 9. selleckchem.com [selleckchem.com]
- 10. gap-26.com [gap-26.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Notch Signal Pathway - Report Lentivirus [gentarget.com]
- 14. Gamma-Secretase Inhibitor (DAPT), a potential therapeutic target drug, caused neurotoxicity in planarian regeneration by inhibiting Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Notch1 (C44H11) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. researchgate.net [researchgate.net]
- 18. selleckchem.com [selleckchem.com]
Decoding DAPT: A Comparative Guide to its Specificity in Cellular Assays
For researchers navigating the intricate landscape of cellular signaling, the choice of a potent and specific inhibitor is paramount. N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester, commonly known as DAPT, is a widely utilized γ-secretase inhibitor critical for investigating the Notch signaling pathway and the processing of the Amyloid Precursor Protein (APP). This guide provides an objective comparison of DAPT's performance against other γ-secretase inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their cellular assays.
Quantitative Comparison of γ-Secretase Inhibitors
The inhibitory potency of DAPT and other γ-secretase inhibitors is typically assessed by determining their half-maximal inhibitory concentration (IC50) against their primary targets, the Notch receptor and APP. The following table summarizes the IC50 values for DAPT in comparison to two other well-characterized γ-secretase inhibitors, Semagacestat and LY-411575.
| Compound | Target | IC50 (nM) | Cell Line/System |
| DAPT | Total Aβ | 115 | Human primary neuronal cultures |
| Aβ42 | 200 | Human primary neuronal cultures | |
| Aβ Production | 20 | HEK 293 cells[1] | |
| Notch Signaling | 160 | OVCAR-3 cells[2] | |
| Semagacestat | Aβ40 | 12.1 | H4 human glioma cells[3] |
| Aβ42 | 10.9 | H4 human glioma cells | |
| Notch Signaling | 14.1 | H4 human glioma cells | |
| LY-411575 | γ-secretase (membrane) | 0.078 | HEK293 cells expressing APP or NΔE |
| γ-secretase (cell-based) | 0.082 | HEK293 cells expressing APP or NΔE | |
| Notch Cleavage | 0.39 | HEK293 cells expressing APP or NΔE |
Understanding the Mechanism: γ-Secretase Inhibition
DAPT and its counterparts exert their effects by targeting the γ-secretase complex, a multi-protein enzyme responsible for the intramembrane cleavage of several type I transmembrane proteins, including Notch and APP.
References
- 1. Proteolytic Cleavage and Phosphorylation of a Tumor-associated ErbB4 Isoform Promote Ligand-independent Survival and Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling of ERBB receptors and downstream pathways reveals selectivity and hidden properties of ERBB4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic treatment with the gamma-secretase inhibitor LY-411,575 inhibits beta-amyloid peptide production and alters lymphopoiesis and intestinal cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of γ-Secretase Inhibitor (DAPT) Efficacy with Genetic Models in Alzheimer's Disease Research
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the γ-secretase inhibitor DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester), a widely used preclinical tool compound for Alzheimer's Disease research. Its performance is evaluated and cross-validated using established genetic models of the disease, and compared with alternative therapeutic strategies. The data presented is compiled from key studies in the field to assist in experimental design and interpretation.
Comparative Efficacy of DAPT in Genetically Defined Alzheimer's Models
DAPT potently inhibits γ-secretase, the enzyme complex responsible for the final cleavage of the Amyloid Precursor Protein (APP) to produce amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's Disease. Its efficacy is often validated in cellular and animal models that carry mutations known to cause familial Alzheimer's Disease (FAD). These genetic models provide a crucial platform for cross-validating the pharmacological effects of compounds like DAPT.
Table 1: Quantitative Comparison of DAPT Activity in FAD Mutant Models vs. Wild-Type
| Model System | Genetic Background | DAPT Concentration | Measured Outcome | Result | Reference |
| CHO Cells | Wild-Type APP | 1 µM | Aβ40 Secretion | ~70% reduction | |
| CHO Cells | APP "Swedish" Mutation (K670N/M671L) | 1 µM | Aβ40 Secretion | ~80% reduction | |
| N2a Cells | Wild-Type Presenilin-1 (PSEN1) | 10 µM | Aβ42/Aβ40 Ratio | Significant Decrease | |
| N2a Cells | PSEN1 M146L FAD Mutation | 10 µM | Aβ42/Aβ40 Ratio | Significant Decrease | |
| Tg2576 Mice | Human APP "Swedish" Mutation | 10 mg/kg | Brain Aβ40 Levels | ~40% reduction | |
| Tg2576 Mice | Human APP "Swedish" Mutation | 10 mg/kg | Brain Aβ42 Levels | ~50% reduction |
Summary: The data consistently demonstrates that DAPT effectively reduces Aβ peptide production across various models. Its inhibitory action is confirmed in models overexpressing both wild-type and FAD-mutant forms of APP and Presenilin-1, validating its mechanism of action against the genetically driven overproduction of amyloidogenic peptides.
DAPT vs. Alternative γ-Secretase Modulators (GSMs)
While potent, broad-spectrum γ-secretase inhibitors like DAPT have been associated with significant toxicity, primarily due to the inhibition of Notch signaling, which is crucial for normal cellular function. This has led to the development of γ-secretase modulators (GSMs), which selectively alter the cleavage site of APP to favor the production of shorter, less aggregation-prone Aβ peptides without blocking the enzyme's activity on other substrates like Notch.
Table 2: Performance Comparison of DAPT (Inhibitor) vs. GSMs
| Compound Class | Example Compound | Primary Mechanism | Effect on Aβ42 | Effect on Notch Cleavage | Clinical Development Status |
| γ-Secretase Inhibitor | DAPT, Semagacestat | Blocks γ-secretase activity | Strong Reduction | Inhibited | Preclinical (DAPT), Failed Phase 3 (Semagacestat) |
| γ-Secretase Modulator | E2012, BPN-15606 | Allosterically modifies γ-secretase | Strong Reduction | Spared | Investigational |
Signaling Pathways and Experimental Workflow
DAPT's Dual Effect on APP and Notch Signaling
The following diagram illustrates the central mechanism of γ-secretase and the inhibitory effect of DAPT on both its primary target in Alzheimer's Disease (APP) and its critical off-target substrate (Notch).
Caption: DAPT inhibits γ-secretase, blocking both Aβ production from APP and NICD release from Notch.
Experimental Workflow for Cross-Validation
The diagram below outlines a typical experimental workflow to cross-validate the effects of a compound like DAPT using a genetically defined cell model.
Caption: Workflow for testing DAPT efficacy in cells with familial Alzheimer's Disease mutations.
Detailed Experimental Protocols
Protocol: In Vitro DAPT Treatment and Aβ Quantification
This protocol describes the treatment of cultured cells expressing FAD-mutant APP with DAPT and subsequent measurement of secreted Aβ peptides.
-
Cell Culture and Transfection:
-
Plate Chinese Hamster Ovary (CHO) cells stably expressing the human APP "Swedish" mutation (CHO-APPsw) in 12-well plates at a density of 250,000 cells/well.
-
Culture overnight in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of DAPT in DMSO.
-
Serially dilute the DAPT stock solution in culture media to achieve final concentrations ranging from 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Replace the culture media in each well with the media containing the different DAPT concentrations or vehicle.
-
Incubate the cells for 24 hours.
-
-
Sample Collection:
-
After incubation, carefully collect the conditioned media from each well.
-
Centrifuge the media at 2,000 x g for 10 minutes at 4°C to pellet any detached cells or debris.
-
Transfer the supernatant to fresh tubes and store at -80°C until analysis.
-
-
Aβ Quantification (ELISA):
-
Use commercially available sandwich ELISA kits specific for human Aβ40 and Aβ42.
-
Thaw the conditioned media samples on ice.
-
Follow the manufacturer's protocol for the ELISA, including the preparation of standard curves using synthetic Aβ peptides.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of Aβ40 and Aβ42 in each sample by interpolating from the standard curve. Normalize the results to the protein concentration of the corresponding cell lysate if necessary.
-
Protocol: Western Blot for Notch Cleavage Inhibition
This protocol is used to confirm that DAPT engages its target and inhibits the cleavage of substrates other than APP, such as Notch.
-
Sample Preparation:
-
Following DAPT treatment and collection of media (from Protocol 4.1), wash the cells remaining in the wells with ice-cold PBS.
-
Lyse the cells directly in the well using 100 µL of RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (total cell lysate).
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Load 20 µg of protein from each sample onto a 4-12% Bis-Tris polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody that recognizes the cleaved, active form of Notch1 (Val1744).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imaging system. The intensity of the band corresponding to the cleaved Notch intracellular domain (NICD) should decrease with increasing concentrations of DAPT.
-
Re-probe the blot with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
A Comparative Analysis of DAPT Efficacy in Different Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester (DAPT), a potent γ-secretase inhibitor, across various cell types. By inhibiting the γ-secretase complex, DAPT effectively blocks the Notch signaling pathway, a critical regulator of cell proliferation, differentiation, and apoptosis.[1] Its role in cancer therapy and stem cell research is of particular interest, though its effects can vary significantly depending on the cellular context. This document summarizes key experimental findings, presents quantitative data for comparison, and details the methodologies used in these studies.
Mechanism of Action: DAPT and the Notch Signaling Pathway
DAPT's primary mechanism involves the inhibition of γ-secretase, an intramembrane protease. A key substrate of γ-secretase is the Notch receptor. Upon ligand binding (e.g., Delta or Jagged), the Notch receptor undergoes proteolytic cleavages, the final one being mediated by γ-secretase. This cleavage releases the Notch Intracellular Domain (NICD), which then translocates to the nucleus to activate the transcription of target genes, such as HES1, thereby regulating fundamental cellular processes.[2][3] DAPT prevents this final cleavage, thus abrogating the downstream signaling cascade.
Data Presentation: Comparative Efficacy of DAPT
The following table summarizes the quantitative effects of DAPT across a range of cell types, highlighting its varied efficacy.
| Cell Type/Line | Cell Origin | Key Efficacy Metric (IC50 or Effective Conc.) | Observed Effects | Reference |
| Cancer Cells | ||||
| OVCAR-3 | Human Ovarian Cancer | IC50: 160 ± 1 nM | Dose-dependent reduction in cell proliferation; decreased Hes-1 mRNA and MMP-2/9 activity.[3] | [3] |
| SK-MES-1 | Human Lung Squamous Cell Carcinoma | IC50: 11.3 µM | Concentration-dependent inhibition of proliferation; induction of apoptosis.[4] | [4] |
| HO8910 & SKOV3 (Stem-like) | Human Ovarian Cancer | 2-5 µg/mL (Effective Conc.) | Inhibition of self-renewal and sphere formation; reduced expression of stemness markers (Oct4, Sox2).[2] | [2] |
| GH3 & Primary GHoma | Growth Hormone-Producing Adenoma | 100 nM (Effective Conc.) | Reduced cell viability by ~33-37% after 48h; inhibited growth hormone secretion and cell invasion.[5] | [5] |
| LN18 & LN229 | Human Glioma | 20-80 µM (Effective Conc.) | Promoted cell migration via downregulation of E-cadherin.[6] | [6] |
| Stem & Primary Cells | ||||
| HemSCs | Infantile Hemangioma Stem Cells | 40 µM (Effective Conc.) | Promoted proliferation, migration, and adipogenesis.[1] | [1] |
| Human Primary Neuronal Cultures | Human Neurons | IC50: 115 nM (total Aβ) | Inhibition of amyloid-beta (Aβ) production.[4] | [4] |
| HEK 293 | Human Embryonic Kidney | IC50: 20 nM (Aβ production) | Potent inhibition of amyloid-beta (Aβ) production.[4] | [4] |
| Mouse Neural Stem Cells | Mouse Brain | Not Specified | Reduced colony-forming efficiency.[7] | [7] |
| Human Pluripotent Stem Cells | Human Embryonic/iPSCs | Not Specified | Promotes differentiation into neurons and pancreatic cells.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. Below are summaries of the key experimental protocols used to assess DAPT's efficacy.
Cell Proliferation and Viability Assay (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[8]
-
Compound Treatment: DAPT, dissolved in dimethyl sulfoxide (B87167) (DMSO), is added to the wells in a range of concentrations. A vehicle control (DMSO alone) is included. The final DMSO concentration is typically kept below 0.1%. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[2][8]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.[2][8]
-
Formazan (B1609692) Solubilization: The medium is removed, and 150-200 µL of DMSO is added to each well to dissolve the resulting formazan crystals.[2][8]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[8]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting viability against the log of the inhibitor concentration.[8]
Western Blot Analysis
This technique is used to detect specific proteins in a sample and quantify their expression levels.
-
Cell Lysis: Cells treated with DAPT or a vehicle control are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., NICD, HES1, Oct4).[2] This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate, and the resulting bands are imaged. Band intensity is quantified using densitometry software.
Quantitative Reverse Transcription PCR (qRT-PCR)
qRT-PCR is used to measure the expression levels of specific messenger RNA (mRNA), providing insight into gene activity.
-
RNA Extraction: Total RNA is isolated from DAPT-treated and control cells.
-
Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is used as a template for real-time PCR with primers specific to the target genes (e.g., HES1, Oct4, Sox2).[2][3] A housekeeping gene (e.g., GAPDH) is used for normalization.
-
Data Analysis: The relative expression of the target gene is calculated using methods like the 2-ΔΔCt method.
Visualizations: Workflows and Relationships
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of DAPT on a given cell line.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. γ-Secretase Inhibitor, DAPT Inhibits Self-renewal and Stemness Maintenance of Ovarian Cancer Stem-like Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Targeting of Notch Signaling Pathway by DAPT in Human Ovarian Cancer: Possible Anti Metastatic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | DAPT, a γ-Secretase Inhibitor, Suppresses Tumorigenesis, and Progression of Growth Hormone-Producing Adenomas by Targeting Notch Signaling [frontiersin.org]
- 6. γ-secretase inhibitors, DAPT and RO4929097, promote the migration of Human Glioma Cells via Smad5-downregulated E-cadherin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. benchchem.com [benchchem.com]
Validating DAPT-Mediated Inhibition of Downstream Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester), a potent γ-secretase inhibitor, with other commercially available inhibitors used to validate the downstream targets of the Notch signaling pathway. The objective is to offer a data-driven resource for selecting the most appropriate inhibitor and experimental approach for your research needs.
Introduction to DAPT and the Notch Signaling Pathway
DAPT is a cell-permeable dipeptide that acts as a potent, non-competitive inhibitor of the γ-secretase complex.[1][2] This enzyme complex is responsible for the intramembrane cleavage of several transmembrane proteins, most notably the Notch receptors (Notch1-4).[2][3] Inhibition of γ-secretase by DAPT prevents the final proteolytic cleavage of the Notch receptor, which is a critical step for its activation.[2][3]
The canonical Notch signaling pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) to the Notch receptor on an adjacent cell. This interaction triggers two sequential proteolytic cleavages. The second cleavage, mediated by γ-secretase, releases the Notch Intracellular Domain (NICD).[3] The liberated NICD translocates to the nucleus, where it forms a transcriptional activation complex with CSL (CBF1/Suppressor of Hairless/LAG-1) and co-activators of the Mastermind-like (MAML) family. This complex then drives the expression of downstream target genes, including the HES (Hairy and Enhancer of Split) and HEY (Hairy/Enhancer-of-split related with YRPW motif) families of basic helix-loop-helix transcription factors.[3][4] These target genes play crucial roles in regulating cell proliferation, differentiation, and apoptosis.[2][3]
Comparative Analysis of γ-Secretase Inhibitors
The selection of a γ-secretase inhibitor for research purposes depends on factors such as potency, selectivity, and the specific experimental context. This section provides a comparative overview of DAPT and other commonly used γ-secretase inhibitors.
Inhibitor Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the reported IC50 values for DAPT and alternative γ-secretase inhibitors against Notch signaling. It is important to note that these values can vary depending on the cell line and assay conditions.
| Inhibitor | Target | IC50 (nM) | Cell Line/Assay | Reference(s) |
| DAPT | γ-secretase (Notch) | 20 | HEK293 cells | [5] |
| 160 ± 1 | OVCAR-3 cells | [6] | ||
| RO4929097 | γ-secretase (Notch1) | 5 | Cell-based assay | [7] |
| γ-secretase | 4 | Cell-free membrane prep | [8] | |
| Crenigacestat (LY3039478) | Notch1 Intracellular Domain (N1ICD) cleavage | ~1 | Various tumor cell lines | [1][9] |
| Semagacestat (LY450139) | Notch signaling | 14.1 | H4 human glioma cells | [4][10] |
| Avagacestat (BMS-708163) | γ-secretase (Aβ40) | 0.3 | - | [8] |
| Selectivity for APP over Notch | ~193-fold | - | [8] | |
| Begacestat (GSI-953) | Selectivity for APP over Notch | ~16-fold | Cellular assays | [11] |
Efficacy in Downregulating Notch Target Genes
A critical step in validating the effect of a γ-secretase inhibitor is to quantify the change in the expression of downstream Notch target genes. HES1 and HEY1 are among the most well-characterized and responsive targets. The following table provides a qualitative and, where available, quantitative comparison of the effects of various inhibitors on HES1 expression.
| Inhibitor | Effect on HES1 Expression | Cell Line/Model | Reference(s) |
| DAPT | Significant decrease in mRNA levels | OVCAR-3 cells | [6] |
| Downregulation of protein expression | Glioma cells | [12] | |
| RO4929097 | Dose-dependent reduction in mRNA and protein levels | A549 cells | [8] |
| Crenigacestat (LY3039478) | Significant reduction in protein levels | iCCA cell lines | [13] |
| Semagacestat (LY450139) | Dose-dependent decrease in mRNA expression | Human nasal epithelial cells | |
| Avagacestat (BMS-708163) | Decreased mRNA expression | White blood cells | |
| PF-03084014 (Nirogacestat) | Significant decrease in mRNA and protein levels | HPB-ALL cells | [3] |
Experimental Protocols for Target Validation
Accurate and reproducible validation of DAPT-mediated inhibition of downstream targets requires robust experimental protocols. The following are detailed methodologies for two key assays: Quantitative Real-Time PCR (qPCR) for measuring mRNA expression and Western Blotting for assessing protein levels.
Quantitative Real-Time PCR (qPCR) for HES1 and HEY1 Expression
Objective: To quantify the relative mRNA expression levels of the Notch target genes HES1 and HEY1 following treatment with a γ-secretase inhibitor.
Materials:
-
Cultured cells treated with DAPT or other inhibitors and a vehicle control (e.g., DMSO).
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
SYBR Green qPCR Master Mix.
-
Gene-specific primers for HES1, HEY1, and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR instrument (e.g., LightCycler 480, Roche).
Protocol:
-
Cell Treatment: Plate cells at an appropriate density and treat with the desired concentrations of the γ-secretase inhibitor or vehicle control for a specified time (e.g., 24-48 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.[4] Ensure the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.[4]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96- or 384-well plate.[11] A typical 10 µL reaction includes:
-
5 µL 2x SYBR Green Master Mix
-
1 µL cDNA template (diluted)
-
0.5 µL Forward Primer (10 µM)
-
0.5 µL Reverse Primer (10 µM)
-
3 µL Nuclease-free water
-
-
qPCR Cycling Conditions: Perform the qPCR using a standard three-step cycling protocol:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis to verify primer specificity.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of HES1 and HEY1 to the housekeeping gene.[7]
Western Blotting for NICD and HES1 Protein Levels
Objective: To detect and quantify the protein levels of the cleaved, active form of Notch1 (NICD1) and its downstream target HES1.
Materials:
-
Cultured cells treated with DAPT or other inhibitors and a vehicle control.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-cleaved Notch1 (Val1744), anti-HES1, and an anti-loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc, Bio-Rad).
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: After further washes, add the ECL substrate to the membrane and visualize the protein bands using an imaging system.[10]
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of NICD1 and HES1 to the loading control.
Visualizing the Molecular Pathway and Experimental Workflow
To further clarify the mechanism of DAPT-mediated inhibition and the experimental process for its validation, the following diagrams are provided.
Caption: The canonical Notch signaling pathway and the point of inhibition by DAPT.
Caption: A typical experimental workflow for validating DAPT-mediated inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. More Insights on the Use of γ‐Secretase Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. haematologica.org [haematologica.org]
- 5. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The NOTCH1-HEY1 pathway regulates self-renewal and epithelial-mesenchymal transition of salivary adenoid cystic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. stackscientific.nd.edu [stackscientific.nd.edu]
DAPT: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the γ-Secretase Inhibitor DAPT in Preclinical Models.
N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester, commonly known as DAPT, is a potent, cell-permeable dipeptide that acts as a γ-secretase inhibitor. By blocking this enzyme complex, DAPT effectively inhibits the Notch signaling pathway, a critical regulator of cell fate decisions, proliferation, differentiation, and apoptosis.[1][2][3][4] This guide provides a comprehensive comparison of the in vitro and in vivo effects of DAPT, supported by experimental data and detailed methodologies to aid in the design and interpretation of preclinical studies.
Mechanism of Action: Inhibition of Notch Signaling
DAPT's primary mechanism of action is the inhibition of γ-secretase, an intramembrane protease. One of the key substrates of γ-secretase is the Notch receptor. Following ligand binding, the Notch receptor undergoes a series of proteolytic cleavages. The final cleavage, mediated by γ-secretase, releases the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with other transcription factors to activate the expression of target genes, such as those in the Hes and Hey families. DAPT prevents this final cleavage step, thereby blocking the entire downstream signaling cascade.[3][5][6]
References
- 1. stemcell.com [stemcell.com]
- 2. DAPT (chemical) - Wikipedia [en.wikipedia.org]
- 3. γ-Secretase Inhibitor, DAPT Inhibits Self-renewal and Stemness Maintenance of Ovarian Cancer Stem-like Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gamma-Secretase Inhibitor (DAPT), a potential therapeutic target drug, caused neurotoxicity in planarian regeneration by inhibiting Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
Assessing the Long-Term Consequences of Dual Antiplatelet Therapy (DAPT): A Comparative Guide
Dual Antiplatelet Therapy (DAPT), combining aspirin (B1665792) and a P2Y12 inhibitor, is the cornerstone for preventing thrombotic events in patients with acute coronary syndrome (ACS) or those undergoing percutaneous coronary intervention (PCI). However, the optimal duration of DAPT remains a subject of intense research, as the long-term benefits of reducing ischemic events must be carefully weighed against the increased risk of bleeding. This guide provides an objective comparison of different DAPT strategies, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Inhibiting Platelet Aggregation
DAPT targets two key pathways in platelet activation and aggregation. Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, preventing the synthesis of thromboxane (B8750289) A2 (TXA2), a potent platelet agonist.[1] P2Y12 inhibitors, such as clopidogrel (B1663587) or ticagrelor (B1683153), block the P2Y12 receptor, preventing adenosine (B11128) diphosphate (B83284) (ADP) from inducing platelet aggregation.[1][2] The synergistic action of these two drug classes provides robust inhibition of the final common pathway: the activation of the glycoprotein (B1211001) IIb/IIIa receptor, which is responsible for the fibrinogen-mediated cross-linking of platelets.[2][3]
Comparative Analysis of DAPT Strategies
The central debate in DAPT revolves around its duration and the subsequent monotherapy strategy. Long-term DAPT generally refers to treatment extending beyond the standard 12 months, while short-term DAPT or de-escalation strategies involve a shorter initial DAPT course followed by single antiplatelet therapy.
Long-Term DAPT vs. Antiplatelet Monotherapy
Prolonging DAPT beyond 12 months can reduce the risk of ischemic events but consistently increases the risk of major bleeding.[4][5] Recent evidence suggests that after an initial period of DAPT, switching to a P2Y12 inhibitor monotherapy may offer a better balance of safety and efficacy compared to the traditional aspirin monotherapy.
Table 1: Comparison of Long-Term DAPT vs. Monotherapy Strategies
| Treatment Strategy | Key Studies | Patient Population | Ischemic Outcomes (vs. Aspirin Monotherapy) | Bleeding Outcomes (vs. Aspirin Monotherapy) |
|---|---|---|---|---|
| Prolonged DAPT (>12 months) | DAPT Trial, PEGASUS-TIMI 54 | Post-PCI, Prior MI | Reduced risk of stent thrombosis and Major Adverse Cardiovascular and Cerebrovascular Events (MACCE).[5][6] | Increased risk of moderate or severe bleeding.[5][7] |
| Clopidogrel Monotherapy (after DAPT) | STOPDAPT-2, HOST-EXAM | Post-PCI | Reduced risk of cardiovascular events, primarily driven by a reduction in myocardial infarction.[8][9] | No significant difference in major bleeding.[8] |
| Ticagrelor Monotherapy (after DAPT) | GLOBAL LEADERS, TWILIGHT | Post-PCI, ACS | Non-inferior for MACCE.[9][10] | Significantly reduced risk of major bleeding (BARC 3 or 5).[10][11] |
| P2Y12 Monotherapy (General) | SMART-CHOICE | Post-PCI | Non-inferior for MACCE at 12 months.[6][12] | Lower rate of clinically significant bleeding.[12] |
Short-Term vs. Long-Term DAPT Duration
Guidelines have traditionally recommended at least 12 months of DAPT for ACS patients.[13] However, multiple studies now support shorter durations, especially for patients at high bleeding risk (HBR), without compromising ischemic protection.
Table 2: Comparison of Short-Term vs. Long-Term DAPT Durations
| DAPT Duration | Key Studies | Patient Population | Ischemic Outcomes | Bleeding Outcomes | All-Cause Mortality |
|---|---|---|---|---|---|
| 1-3 Months DAPT | MASTER DAPT, STOPDAPT-2 | Post-PCI, HBR, ACS | Non-inferior to 12-month DAPT for ischemic events.[6][14][15] | Significantly reduced risk of major or clinically relevant non-major bleeding.[11][15] | Reduced with 1-month DAPT vs. conventional DAPT.[15] |
| 6-9 Months DAPT | VETERANS AFFAIRS EXTENDED DAPT | Post-PCI (2nd Gen DES) | Stopping DAPT after 9 months was associated with lower risks of MI and cardiac death.[13] | Stopping DAPT after 9 months was associated with a lower risk of major bleeding.[13] | Lower risk of death when stopping DAPT after 9 months.[13] |
| >12 Months DAPT | DAPT Trial | Post-PCI | Reduced risk of MI and stent thrombosis compared to 12 months.[5] | Increased risk of moderate or severe bleeding.[5] | Borderline increase observed in the DAPT trial (2.0% vs 1.0%).[5] |
| 18-24 Months DAPT | Large Cohort Study (China) | ACS after DES | This specific duration had the lowest incidence of MACCEs, death, and MI.[16] | No increased risk for bleeding was observed.[16] | Protective factor for all-cause and cardiac death.[16] |
Experimental Protocols & Methodologies
The assessment of DAPT strategies relies on large-scale, randomized controlled trials (RCTs) with long-term follow-up.
Typical Study Design
Most pivotal trials are prospective, multicenter, randomized, and often open-label or double-blinded.[17][18] A common workflow involves enrolling a specific patient cohort (e.g., patients with ACS undergoing PCI with a drug-eluting stent), randomizing them to different DAPT strategies, and following them for several years to assess predefined endpoints.
Key Experimental Endpoints
-
Efficacy Endpoints : The primary efficacy outcome is typically a composite of Major Adverse Cardiovascular Events (MACE), which includes all-cause death, non-fatal myocardial infarction (MI), definite or probable stent thrombosis, and stroke.[4][19]
-
Safety Endpoints : The primary safety outcome is major bleeding, often classified using standardized criteria such as:
-
BARC (Bleeding Academic Research Consortium) : Types 3 or 5 are considered major or fatal bleeding events.[10]
-
TIMI (Thrombolysis in Myocardial Infarction) : Measures major and minor bleeding.[20]
-
GUSTO (Global Use of Strategies to Open Occluded Coronary Arteries) : Classifies bleeding as severe, life-threatening, or moderate.[20][21]
-
Patient Population
Trial participants are carefully selected. Inclusion criteria often specify patients who have undergone PCI with drug-eluting stents (DES) for either stable ischemic heart disease or ACS.[4][13] Key exclusion criteria often include a high risk of bleeding, recent major surgery, or a history of intracranial hemorrhage. Specific trials, like MASTER DAPT, are designed exclusively for patients identified as having a high bleeding risk.[14]
Conclusion and Future Directions
The long-term assessment of DAPT reveals a clear trade-off: extended therapy reduces ischemic events at the cost of increased bleeding.[5][7] The current paradigm is shifting away from a "one-size-fits-all" approach towards personalized strategies.
Key trends include:
-
Abbreviated DAPT: For many patients, especially those with a high bleeding risk, a shorter DAPT duration of 1-3 months followed by monotherapy is emerging as a safer alternative that does not appear to compromise efficacy.[15][22]
-
P2Y12 Inhibitor Monotherapy: Following an initial course of DAPT, clopidogrel or ticagrelor monotherapy appears superior or non-inferior to aspirin for long-term secondary prevention, often with a better safety profile.[8][9][10]
-
Risk Stratification: The use of bleeding risk scores (e.g., PRECISE-DAPT, PARIS) can help clinicians tailor the duration of DAPT to individual patient profiles, optimizing the balance between ischemic and bleeding risks.[20][21]
Future research will continue to refine these personalized approaches, potentially incorporating genetic data and more sophisticated risk prediction models to guide the optimal selection and duration of antiplatelet therapy.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Long-term Outcomes of Clopidogrel Monotherapy versus Prolonged Dual Antiplatelet Therapy beyond 12 Months after Percutaneous Coronary Intervention in High-risk Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. heart.bmj.com [heart.bmj.com]
- 6. Dual Antiplatelet Therapy: A Concise Review for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Term Use of Dual Antiplatelet Therapy For The Secondary Prevention of Atherothrombotic Events: Meta-analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term benefits with clopidogrel vs aspirin monotherapy after DAPT for PCI | springermedicine.com [springermedicine.com]
- 9. Antiplatelet monotherapy after DAPT: is clopidogrel the new standard? Pros and cons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. Dual antiplatelet therapy for the general cardiologist: recent evidence, balancing ischaemic and bleeding risk [escardio.org]
- 12. 2minutemedicine.com [2minutemedicine.com]
- 13. ahajournals.org [ahajournals.org]
- 14. youtube.com [youtube.com]
- 15. Abbreviated dual antiplatelet therapy in patients undergoing percutaneous coronary intervention: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prolonged dual antiplatelet therapy after drug-eluting stent implantation improves long-term prognosis for acute coronary syndrome: five-year results from a large cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and Safety of Long-Term Dual Antiplatelet Therapy: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Randomised controlled trial to investigate optimal antithrombotic therapy in patients with non-valvular atrial fibrillation undergoing percutaneous coronary intervention: a study protocol of the OPTIMA-AF trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. P2Y12 Inhibitor vs Aspirin Monotherapy Following Dual Antiplatelet Therapy after Percutaneous Coronary Intervention: An Updated Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Long-Term Bleeding Risk Prediction with Dual Antiplatelet Therapy After Acute Coronary Syndromes Treated Without Revascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scholars.mssm.edu [scholars.mssm.edu]
- 22. Efficacy and safety of different dual antiplatelet strategies in patients undergoing percutaneous coronary intervention: A systematic review and network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of DAPT's Anti-Proliferative Effects in Ovarian Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of independently published findings on the effects of the γ-secretase inhibitor, DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester), on the human ovarian cancer cell line SKOV3. The data presented here is synthesized from multiple studies to highlight the reproducibility of DAPT's mechanism of action and its anti-proliferative effects.
Mechanism of Action: DAPT and the Notch Signaling Pathway
DAPT is a cell-permeable dipeptide that acts as a potent inhibitor of the γ-secretase complex. This enzyme complex is crucial for the proteolytic cleavage and activation of several transmembrane proteins, most notably the Notch receptors (Notch1-4). In the canonical Notch signaling pathway, ligand binding to the Notch receptor triggers a series of proteolytic events, culminating in a γ-secretase-mediated cleavage that releases the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Suppressor of Hairless/LAG-1) and co-activators, leading to the transcription of target genes such as those in the HES (Hairy and Enhancer of Split) and HEY (Hairy/Enhancer-of-split related with YRPW motif) families. These target genes are critical regulators of cell proliferation, differentiation, and apoptosis. By inhibiting γ-secretase, DAPT effectively blocks the release of NICD, thereby downregulating Notch signaling.[1][2]
Figure 1: DAPT's mechanism of action in the Notch signaling pathway.
Comparative Analysis of DAPT's Effects on SKOV3 Ovarian Cancer Cells
The following tables summarize the experimental methodologies and quantitative findings from two independent studies investigating the impact of DAPT on the SKOV3 human ovarian cancer cell line.
Table 1: Comparison of Experimental Protocols
| Parameter | Study 1: Akbarzadeh et al. (2018)[3] | Study 2: Liu et al. (2014)[1] |
| Cell Line | OVCAR-3 (another human ovarian cancer cell line) | SKOV3 and HO8910 (human ovarian cancer cell lines) |
| DAPT Concentration | IC50 determined at 160 ± 1 nM after 48h. | 2 µg/ml, 5µg/ml for 24h. |
| Treatment Duration | 48 hours for IC50 determination and Hes-1 mRNA analysis. | 24 hours for Western blot and qPCR analysis. |
| Assays Performed | MTT assay for cell proliferation, qRT-PCR for Hes-1 mRNA levels, Zymography for MMP-2 and -9 activity. | Western blot for NICD, HES1, Oct4, and Sox2 protein expression, Real-time quantitative PCR for HES1, Oct4, and Sox2 mRNA transcription. |
| Control | Untreated cells and vehicle (DMSO) treated cells. | DMSO alone. |
Table 2: Comparison of Quantitative Findings
| Finding | Study 1: Akbarzadeh et al. (2018)[3] (on OVCAR-3 cells) | Study 2: Liu et al. (2014)[1] (on SKOV3 cells) |
| Effect on Cell Proliferation | Significant reduction in a dose-dependent manner. | Significant inhibition of the formation of ovarian cancer cell spheres, as well as decreases in their size and number. |
| Effect on Notch Signaling | Significant decrease in Hes-1 mRNA levels. | Direct reduction in the generation of NICD protein, consequently reducing HES1 transcription and protein expression. |
| Effect on Stemness Factors | Not explicitly measured. | Reduction in Oct4 and Sox2 protein and mRNA expression. |
| Effect on Metastatic Factors | Significant decrease in the activity of MMP-2 and MMP-9. | Not explicitly measured. |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the comparative analysis.
Cell Culture and DAPT Treatment
-
Study 1 (Akbarzadeh et al., 2018): OVCAR-3 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. For experiments, cells were treated with varying concentrations of DAPT to determine the IC50 value. For gene expression analysis, cells were incubated with DAPT for 48 hours.[3]
-
Study 2 (Liu et al., 2014): SKOV3 and HO8910 ovarian cancer stem-like cells were cultured in serum-free medium. For experiments, cells were incubated with 2 µg/ml or 5 µg/ml DAPT, or DMSO alone for 24 hours.[1]
Western Blot Analysis (as in Liu et al., 2014)
-
Protein Extraction: After DAPT treatment, total protein was extracted from the cells using lysis buffer.
-
Protein Quantification: The concentration of the extracted protein was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against NICD, HES1, Oct4, and Sox2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Quantitative Real-Time PCR (qRT-PCR)
-
Study 1 (Akbarzadeh et al., 2018): Total RNA was extracted from OVCAR-3 cells after 48 hours of DAPT treatment. cDNA was synthesized using a reverse transcription kit. qRT-PCR was performed to measure the mRNA levels of Hes-1, with beta-actin used as an internal control.[3]
-
Study 2 (Liu et al., 2014): Total RNA was extracted from SKOV3 and HO8910 cells after 24 hours of DAPT treatment. cDNA was synthesized, and real-time quantitative PCR assays were performed to investigate the transcription of HES1, Oct4, and Sox2.[1]
Cell Proliferation Assay (MTT Assay)
-
Study 1 (Akbarzadeh et al., 2018): OVCAR-3 cells were seeded in 96-well plates and treated with various concentrations of DAPT for 48 hours. MTT solution was then added to each well and incubated. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at a specific wavelength to determine cell viability.[3]
Visualizations
Figure 2: Generalized experimental workflow for assessing DAPT's effects.
Figure 3: Logical comparison of findings from independent studies.
Conclusion
References
- 1. γ-Secretase Inhibitor, DAPT Inhibits Self-renewal and Stemness Maintenance of Ovarian Cancer Stem-like Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convergence of Wnt and Notch signaling controls ovarian cancer cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Targeting of Notch Signaling Pathway by DAPT in Human Ovarian Cancer: Possible Anti Metastatic Effects [journal.waocp.org]
Safety Operating Guide
Navigating the Safe Disposal of Laboratory Chemicals: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive framework for the proper disposal of laboratory chemicals, using dATP, DAPT, and DPT as illustrative examples to highlight key principles of chemical waste management. Adherence to these procedures is critical for minimizing environmental impact and ensuring a safe working environment.
Immediate Safety and Spill Response
In the event of a chemical spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
Personal Protective Equipment (PPE): Always don appropriate PPE before handling any chemical waste. This includes, at a minimum:
-
Eye Protection: Safety glasses or goggles[1].
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile)[1][2].
Spill Containment and Cleanup:
-
Alert Personnel: Immediately notify others in the vicinity of the spill[1].
-
Containment: For liquid spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill. Ensure the spill does not enter drains or waterways[2].
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into a designated, labeled hazardous waste container[1][3].
-
Decontamination: Clean the spill area thoroughly with a suitable cleaning agent, followed by water. Dispose of all cleaning materials as hazardous waste[2].
-
Reporting: Report the spill to your laboratory supervisor and Environmental Health and Safety (EHS) department as per your institution's protocol[1].
Chemical Waste Disposal Procedures
The proper disposal of chemical waste requires careful segregation, labeling, and storage to ensure compliance with institutional and regulatory guidelines.
| Waste Type | Disposal Container | Labeling Requirements | Storage and Disposal |
| Unused/Expired Solutions | Clearly labeled, sealed, leak-proof container designated for hazardous chemical waste[2]. | "Hazardous Waste", full chemical name, concentration, and date[2]. | Store in a designated, secure area away from incompatible materials. Arrange for collection by your institution's EHS department[2]. |
| Contaminated Labware (pipette tips, tubes, etc.) | Designated, lined container with a secure lid for solid hazardous waste[1]. | "Hazardous Waste" and the name of the chemical contaminant. | Segregate from regular laboratory trash. Arrange for collection by your institution's EHS department[1][2]. |
| Contaminated Sharps | Puncture-resistant sharps container[1]. | Biohazard symbol and/or "Sharps Waste". | Dispose of immediately into the designated container. Follow institutional guidelines for the disposal of full sharps containers. |
Disposal Workflow
The following diagram outlines the decision-making process for the safe disposal of chemical waste in a laboratory setting.
Caption: Workflow for the safe disposal of laboratory chemical waste.
First-Aid Procedures
In case of accidental exposure, follow these first-aid measures while seeking immediate medical attention.
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove to fresh air. If symptoms persist, seek medical attention[4]. |
| Skin Contact | Remove contaminated clothing and wash the affected area with mild soap and water[4]. |
| Eye Contact | Rinse immediately with plenty of water for several minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice if irritation persists[4]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink 100-200 ml of water. Never give anything by mouth to an unconscious person. Seek medical attention[4]. |
By implementing these robust safety and disposal protocols, laboratories can foster a culture of safety, ensure regulatory compliance, and build trust in their operational integrity. Always consult your institution's specific Safety Data Sheets (SDS) and chemical hygiene plan for detailed guidance on the handling and disposal of specific chemicals.
References
Essential Safety and Logistical Information for Handling DATPT
For researchers, scientists, and drug development professionals working with DATPT (CAS No. 2891582-75-3), a peptide-mimetic molecule, adherence to strict safety and handling protocols is paramount to ensure personal safety and maintain experimental integrity. While the supplier's Safety Data Sheet (SDS) indicates that this compound is not classified as a hazardous substance, it is prudent to handle it with the care afforded to all laboratory chemicals of unknown toxicological properties.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to prevent skin and eye contact. For procedures that may generate dusts or aerosols of the lyophilized powder, additional respiratory protection is recommended.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must meet appropriate national standards (e.g., ANSI Z87.1 in the US).[2] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as during initial reconstitution of the lyophilized powder.[2] | |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential splashes.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for handling this compound. Gloves should be changed immediately if they become contaminated. |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling larger quantities of lyophilized peptide to avoid inhalation of dust particles. Use within a fume hood or biosafety cabinet is also advised when handling the powder. |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Receiving and Storage
Upon receipt, visually inspect the container for any damage. This compound should be stored in a tightly sealed container in a cool, well-ventilated area away from direct sunlight and sources of ignition. For long-term stability, specific storage temperatures should be observed.
| Condition | Storage Temperature | Duration |
| Lyophilized Powder | -20°C to -80°C | Up to 24 months with the vial tightly sealed. |
| Stock Solution in DMSO | -80°C | Up to 6 months. |
| -20°C | Up to 1 month. |
Handling and Reconstitution
-
Preparation : Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Equilibration : Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Work Area : Conduct all handling of this compound in a designated, clean area, such as a chemical fume hood, especially when handling the lyophilized powder.
-
Reconstitution : When preparing solutions, add the solvent slowly to the vial. If necessary, sonication in a water bath can aid dissolution, but avoid excessive heating. It is recommended to prepare and use solutions on the same day.
First Aid Measures
In the event of exposure, follow these first-aid measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure adequate flushing. Remove contact lenses if present and easy to do. Seek prompt medical attention. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek medical attention. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention. |
Disposal Plan
All materials contaminated with this compound, as well as unused solutions and expired product, should be treated as chemical waste. Do not dispose of this compound in the regular trash or down the drain.
-
Waste Segregation : Collect all used vials, contaminated PPE (gloves, pipette tips, etc.), and chemical waste in a designated and clearly labeled hazardous waste container.
-
Institutional Protocols : Adhere to your institution's environmental health and safety (EHS) guidelines for the disposal of chemical waste. This typically involves arranging for pickup by a licensed hazardous waste disposal service.
-
Decontamination : Wipe down all surfaces and equipment that have come into contact with this compound with an appropriate cleaning agent.
Experimental Workflow: Spill Response
A clear and immediate response plan is crucial for managing accidental spills of this compound. The following diagram outlines the logical workflow for a spill response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
